2,4-Dinitrobenzenesulfenamide
Description
Structure
3D Structure
Properties
CAS No. |
51824-83-0 |
|---|---|
Molecular Formula |
C6H5N3O4S |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
S-(2,4-dinitrophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H5N3O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 |
InChI Key |
RTKRAORYZUBVGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SN |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SN |
Other CAS No. |
51824-83-0 |
Synonyms |
2,4-dinitrobenzenesulfenamide |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6): Technical Profile and Applications
An in-depth technical guide on 2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6), structured for researchers and drug development professionals.
Nomenclature Clarification
Note: The CAS number 73901-01-6 corresponds to 2,4-Dinitrobenzenesulfonamide (
Executive Summary
2,4-Dinitrobenzenesulfonamide (DNBSA) is a highly electron-deficient sulfonamide derivative primarily utilized as a robust protecting group and synthetic intermediate in the preparation of secondary amines and polyamines. Its utility stems from the Fukuyama amine synthesis protocol, where the electron-withdrawing nitro groups at the 2- and 4-positions drastically increase the acidity of the sulfonamide proton (
Chemical Identity & Physicochemical Properties
Chemical Identity
| Property | Detail |
| CAS Number | 73901-01-6 |
| IUPAC Name | 2,4-Dinitrobenzenesulfonamide |
| Synonyms | 2,4-Dinitrobenzene-1-sulfonamide; DNBSA; DNs-NH₂ |
| Molecular Formula | |
| Molecular Weight | 247.19 g/mol |
| SMILES | c1cc(c(cc1[O-])[O-])S(=O)(=O)N |
| InChI Key | HMMRSEKWXWQVIW-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline solid | Characteristic of polynitro aromatics |
| Melting Point | > 120 °C (Estimated) | Precursor chloride melts at 101–103 °C; amides typically melt higher. |
| Solubility | Soluble in DMF, DMSO, Acetone, EtOAc | Poorly soluble in water; soluble in aqueous base (due to acidity). |
| Acidity ( | ~4.5 – 6.0 (Estimated) | Significantly more acidic than benzenesulfonamide ( |
| Stability | Stable under ambient conditions | Energetic compound : Avoid shock/friction; store away from reducing agents. |
Synthetic Utility: The Fukuyama Amine Synthesis
The primary application of 2,4-dinitrobenzenesulfonamide in drug development is the Fukuyama Amine Synthesis . This method overcomes the limitations of direct amine alkylation (over-alkylation) and reductive amination (chemoselectivity issues).
Mechanism of Action
-
Activation : The 2,4-dinitrobenzenesulfonyl (DNs) group renders the
-H proton highly acidic ( ). -
Alkylation : This acidity allows for mono-alkylation under mild conditions (e.g., Mitsunobu reaction or alkyl halides with weak bases like
). -
Deprotection : The DNs group is cleaved via Nucleophilic Aromatic Substitution (
) using a thiol (e.g., thioglycolic acid or mercaptoethanol) and a base. The thiol attacks the aromatic ring, displacing the sulfur dioxide moiety and releasing the amine.
Pathway Visualization
Caption: The Fukuyama Amine Synthesis workflow utilizing the 2,4-dinitrobenzenesulfonyl (DNs) protecting group.
Experimental Protocols
Protocol A: Preparation of 2,4-Dinitrobenzenesulfonamide
Synthesis from the sulfonyl chloride precursor.[1]
-
Reagents :
-
2,4-Dinitrobenzenesulfonyl chloride (1.0 equiv)[2]
-
Ammonium hydroxide (28-30%
, excess) or Ammonia in Methanol/Dioxane. -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
-
Procedure :
-
Dissolve 2,4-dinitrobenzenesulfonyl chloride in dry THF at 0 °C.
-
Slowly add excess ammonia solution (or bubble
gas) while stirring. The reaction is exothermic; maintain temperature < 10 °C. -
Stir for 1–2 hours at room temperature.
-
Workup : Concentrate the solvent in vacuo. Resuspend the residue in water and acidify to pH ~3 with 1N HCl to ensure the sulfonamide is protonated.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification : Recrystallize from Ethanol/Water if necessary.
-
Protocol B: General Alkylation (Mitsunobu Conditions)
For the synthesis of secondary amines from alcohols.
-
Reagents :
-
2,4-Dinitrobenzenesulfonamide derivative (
) -
Alcohol (
, 1.2 equiv) -
Triphenylphosphine (
, 1.5 equiv) -
DEAD or DIAD (1.5 equiv)
-
Solvent: Toluene or THF (anhydrous).
-
-
Procedure :
-
Dissolve sulfonamide, alcohol, and
in solvent under inert atmosphere ( ). -
Cool to 0 °C. Add DEAD/DIAD dropwise.
-
Stir at room temperature for 2–12 hours.
-
Monitoring : Check TLC for disappearance of sulfonamide.
-
Workup : Concentrate and purify via column chromatography.
-
Protocol C: Deprotection (Thiolysis)
Removal of the DNs group to release the amine.
-
Reagents :
- -Dialkyl-2,4-dinitrobenzenesulfonamide
-
Mercaptoacetic acid (Thioglycolic acid) or 2-Mercaptoethanol (2-3 equiv).
-
Base: Triethylamine (
) or DBU (excess). -
Solvent: DCM or DMF.
-
Procedure :
-
Dissolve the protected amine in DCM.
-
Add the thiol and base.
-
Stir at room temperature. The solution typically turns bright yellow/orange (formation of the Meisenheimer complex/sulfur adduct).
-
Workup : Wash with saturated
(to remove thiol byproducts). The organic layer contains the free amine.
-
Biological & Drug Development Applications
Thioredoxin Reductase (TrxR) Inhibition
Recent studies indicate that 2,4-dinitrobenzenesulfonamide derivatives act as inhibitors of mammalian thioredoxin reductase (TrxR) .
-
Mechanism : The electrophilic nature of the dinitrobenzene moiety allows it to react with the selenocysteine residue in the active site of TrxR.
-
Relevance : TrxR is a target for anticancer therapy; inhibitors induce oxidative stress and apoptosis in cancer cells.
Fluorogenic Probes
The DNs group acts as a fluorescence quencher. When attached to a fluorophore (e.g., via a sulfonamide linkage), the molecule is non-fluorescent. Upon reaction with biological thiols (cysteine, glutathione), the DNs group is cleaved (via the
Safety, Handling, and Stability
| Hazard Class | GHS Codes | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[3] |
| Mutagenicity | H340 | Suspected of causing genetic defects (common in nitroaromatics). |
| Explosivity | -- | Energetic Material : Polynitro compounds can decompose violently upon heating or shock. Do not distill residues to dryness. |
Storage : Store in a cool, dry place (2–8 °C recommended) under inert gas. Protect from light.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[4] 2-Nitro- and 2,4-dinitrobenzenesulfonamides as protecting groups for primary amines.[1][4] Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. Link
-
Zhang, A., et al. (2020). Synthesis, biological evaluation and in silico studies of several substituted benzene sulfonamides as potential antibacterial agents. Journal of Physics: Conference Series, 1624(2), 022058. Link
-
PubChem. (2024).[3] 2,4-Dinitrobenzenesulfonamide (CID 10911854).[3] National Library of Medicine. Link
-
MedChemExpress. (2024). 2,4-Dinitrobenzenesulfonamide Product Datasheet. Link
Sources
- 1. 2,4-Dinitrobenzenesulfonyl chloride 97 1656-44-6 [sigmaaldrich.com]
- 2. Benzenesulfonyl chloride, 2,4-dinitro- | C6H3ClN2O6S | CID 74255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrobenzenesulfonamide | C6H5N3O6S | CID 10911854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structure and molecular weight of 2,4-dinitrobenzenesulfenamide
Technical Monograph: 2,4-Dinitrobenzenesulfenamide (DNBSA) Structural Dynamics, Synthetic Utility, and Application in Peptide Chemistry
Part 1: Executive Technical Summary
2,4-Dinitrobenzenesulfenamide (DNBSA) represents a critical structural motif in organic synthesis, specifically within the domain of peptide chemistry and amine protection. Unlike its oxidized counterpart (sulfonamide), the sulfenamide functionality (
This guide dissects the physicochemical properties of the parent molecule and its practical derivatives, focusing on the 2,4-dinitrophenylsulfenyl (Nps/Dnps) protecting group.
Part 2: Structural & Physicochemical Profile
The core structure of DNBSA is defined by a benzene ring substituted with two nitro groups at the ortho (2) and para (4) positions relative to the sulfenamide moiety.[1] This electron-deficient aromatic system significantly influences the reactivity of the sulfur-nitrogen bond.[1]
Molecular Specifications (Parent Compound)
| Property | Value | Notes |
| IUPAC Name | 2,4-Dinitrobenzenesulfenamide | Unsubstituted parent form |
| CAS Number | 6723-81-5 | Parent amine; Reagent (Chloride) is 2801-16-3 |
| Molecular Formula | ||
| Molecular Weight | 215.19 g/mol | Calculated using IUPAC atomic weights |
| Exact Mass | 215.0001 | Monoisotopic |
| S-N Bond Length | ~1.68 Å | Shorter than single bond due to |
| Oxidation State | Sulfur (II) | Distinct from Sulfonamide (VI) |
Electronic Structure & Reactivity
The 2,4-dinitro substitution pattern exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1]
-
Effect on Sulfur: The sulfur atom becomes highly electrophilic.[1] This stabilizes the sulfenamide against basic hydrolysis but renders it susceptible to nucleophilic attack by thiols (thiolysis) or acids (acidolysis).[1]
-
Chromophore: The conjugated nitro-aromatic system imparts a distinct yellow/orange color, allowing for visual monitoring of reaction progress and purification (e.g., column chromatography) without UV detection.
Part 3: Synthetic Methodologies
The synthesis of 2,4-dinitrobenzenesulfenamides is rarely a target in itself but rather the result of protecting an amine (e.g., an amino acid) using 2,4-dinitrobenzenesulfenyl chloride (DNPS-Cl) .
Synthesis of the Reagent (DNPS-Cl)
Before forming the sulfenamide, the sulfenyl chloride reagent is generated via chlorinolysis of the corresponding disulfide.
Reaction:
Protocol: Formation of DNBSA Derivatives (Amine Protection)
Context: This protocol describes the protection of a generic amino acid ester.[1]
Reagents:
-
Substrate: L-Alanine methyl ester hydrochloride (10 mmol)[1]
-
Reagent: 2,4-Dinitrobenzenesulfenyl chloride (DNPS-Cl) (11 mmol)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Solubilization: Suspend the amino acid ester hydrochloride in anhydrous DCM (50 mL) under an inert atmosphere (
). -
Neutralization: Cool to 0°C. Add TEA (22 mmol) dropwise. The first equivalent neutralizes the HCl salt; the second scavenges HCl generated during the substitution.[1]
-
Addition: Add DNPS-Cl (11 mmol) portion-wise over 15 minutes. The solution will turn deep yellow.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine/appearance of yellow product).
-
Work-up: Wash the organic layer with water (
mL), 5% citric acid ( mL), and brine.[1] -
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane.
Part 4: Mechanistic Logic & Visualization
The utility of DNBSA lies in its orthogonal deprotection .[1] Unlike Boc (acid labile) or Fmoc (base labile), the DNPS group is cleaved by nucleophilic attack on sulfur .[1]
Pathway Visualization
The following diagram illustrates the formation of the sulfenamide and its specific deprotection using a thiol (mercaptan), which is the standard method to regenerate the amine without affecting other protecting groups.
Caption: Synthesis of DNBSA derivatives via nucleophilic substitution and subsequent deprotection via thiolysis (disulfide formation).
Part 5: Applications in Drug Development
Orthogonality in Peptide Synthesis
In complex peptide synthesis, DNBSA derivatives (Nps-amino acids) offer a third dimension of orthogonality:
-
Boc: Removed by TFA (Acid).
-
Fmoc: Removed by Piperidine (Base).[1]
-
DNPS (Sulfenamide): Stable to TFA and Piperidine (short exposure).[1] Removed by 2-Mercaptoethanol or Thiophenol .[1]
This allows for the selective deprotection of specific residues (e.g., lysine side chains) or the N-terminus without disturbing the global protection scheme.
Prevention of Racemization
The Nps/Dnps group does not activate the carboxyl group via oxazolone formation (a common pathway for racemization in amide coupling).[1] Therefore, DNBSA-protected amino acids are highly resistant to racemization during coupling steps.[1]
Part 6: References
-
PubChem. (2025).[1] 2,4-Dinitrobenzenesulfenamide Compound Summary. National Library of Medicine.[1] Link
-
Zervas, L., Borovas, D., & Gazis, E. (1963).[1] New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.[1] Journal of the American Chemical Society, 85(22), 3660–3666.[1] Link
-
Organic Syntheses. (1964).[1] 2,4-Dinitrobenzenesulfenyl Chloride. Org. Synth. 1964, 44, 28. Link[1]
-
Sigma-Aldrich. (2024).[1] 2,4-Dinitrobenzenesulfenyl chloride Safety Data Sheet. Link
Sources
A Tale of Two Oxidation States: A Technical Guide to 2,4-Dinitrobenzenesulfenamide and 2,4-Dinitrobenzenesulfonamide for the Research Scientist
Introduction: Beyond a Simple Name, A World of Chemical Difference
To the discerning researcher in drug development and the broader chemical sciences, the distinction between 2,4-dinitrobenzenesulfenamide and 2,4-dinitrobenzenesulfonamide is far more than a matter of nomenclature. It is a fundamental divergence in the oxidation state of the sulfur atom that dictates a cascade of differences in molecular geometry, reactivity, and potential applications. This technical guide provides an in-depth exploration of these two molecules, moving beyond surface-level comparisons to offer a comprehensive understanding of their synthesis, properties, and the critical implications of the sulfur(II) versus sulfur(VI) oxidation state. For professionals engaged in the synthesis of complex molecules, understanding these differences is paramount for strategic experimental design and the successful application of these reagents.
I. The Core Distinction: Unpacking the Sulfenamide and Sulfonamide Functionalities
The fundamental difference between these two compounds lies in the oxidation state of the sulfur atom and, consequently, the nature of the sulfur-nitrogen bond.
-
2,4-Dinitrobenzenesulfenamide: In this molecule, the sulfur atom is in the +2 oxidation state, forming a single bond with the nitrogen atom of the amide group. This S-N bond is known to be relatively labile.[1] The lone pair of electrons on both the sulfur and nitrogen atoms imparts unique reactivity to this functional group.[2]
-
2,4-Dinitrobenzenesulfonamide: Here, the sulfur atom is in its highest oxidation state of +6. It is double-bonded to two oxygen atoms and single-bonded to both the benzene ring and the nitrogen atom. This structure results in a more stable and less reactive S-N bond compared to its sulfenamide counterpart.
The presence of the strongly electron-withdrawing 2,4-dinitrophenyl group in both molecules significantly influences their reactivity, rendering the sulfur atom highly electrophilic.
II. Molecular Architecture and Physicochemical Properties: A Comparative Analysis
The variation in the sulfur oxidation state directly impacts the molecular geometry and physicochemical properties of these compounds.
| Property | 2,4-Dinitrobenzenesulfenamide (Predicted) | 2,4-Dinitrobenzenesulfonamide |
| Molecular Formula | C₆H₅N₃O₄S | C₆H₅N₃O₆S[3] |
| Molecular Weight | 231.18 g/mol | 247.18 g/mol [3] |
| Sulfur Oxidation State | +2 | +6 |
| S-N Bond Nature | Single, relatively labile[1] | Single, stable |
| Predicted Geometry at Sulfur | Trigonal pyramidal | Tetrahedral |
| Solubility | Likely soluble in a range of organic solvents. | Soluble in many organic solvents, with some solubility in polar aprotic solvents. |
Note: Specific experimental data for 2,4-dinitrobenzenesulfenamide is not widely available in the literature; therefore, some properties are predicted based on the general characteristics of aryl sulfenamides.
III. Synthesis Strategies: Pathways to the Sulfenamide and Sulfonamide
The synthetic routes to these two compounds begin with a common precursor, 2,4-dinitrochlorobenzene, but diverge based on the desired sulfur functionality.
A. Synthesis of 2,4-Dinitrobenzenesulfonamide
The synthesis of 2,4-dinitrobenzenesulfonamide is a well-established two-step process starting from 2,4-dinitrochlorobenzene.
Workflow for the Synthesis of 2,4-Dinitrobenzenesulfonamide
Caption: Synthesis of 2,4-dinitrobenzenesulfonamide.
Experimental Protocol: Synthesis of 2,4-Dinitrobenzenesulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides.
-
Sulfonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.
-
Add a solution of sodium sulfite in water to the flask.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the sodium salt of 2,4-dinitrobenzenesulfonic acid.
-
Chlorination: To the dried sodium 2,4-dinitrobenzenesulfonate, carefully add phosphorus pentachloride (or thionyl chloride) in a fume hood with vigorous stirring.
-
Gently heat the mixture to initiate the reaction, which will produce hydrogen chloride gas.
-
After the reaction subsides, pour the mixture onto crushed ice to quench the excess chlorinating agent.
-
The solid 2,4-dinitrobenzenesulfonyl chloride is then collected by filtration, washed with cold water, and dried.
Experimental Protocol: Synthesis of 2,4-Dinitrobenzenesulfonamide
-
In a well-ventilated fume hood, suspend 2,4-dinitrobenzenesulfonyl chloride in a suitable solvent like diethyl ether or dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.
-
A white precipitate of 2,4-dinitrobenzenesulfonamide will form.
-
Continue stirring for a period to ensure complete reaction.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold solvent to remove impurities.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dinitrobenzenesulfonamide.
B. Synthesis of 2,4-Dinitrobenzenesulfenamide
The synthesis of 2,4-dinitrobenzenesulfenamide proceeds via the corresponding sulfenyl chloride.
Workflow for the Synthesis of 2,4-Dinitrobenzenesulfenamide
Caption: Synthesis of 2,4-dinitrobenzenesulfenamide.
Experimental Protocol: Synthesis of 2,4-Dinitrobenzenesulfenamide
This protocol is based on general methods for the synthesis of sulfenamides from sulfenyl chlorides.[4]
-
Preparation of 2,4-Dinitrobenzenesulfenyl Chloride: This precursor can be synthesized by the chlorinolysis of bis(2,4-dinitrophenyl) disulfide with chlorine gas or sulfuryl chloride in an inert solvent like carbon tetrachloride.
-
Amination: In a fume hood, dissolve 2,4-dinitrobenzenesulfenyl chloride in a dry, inert solvent (e.g., diethyl ether or THF) and cool the solution in an ice-salt bath.
-
Bubble dry ammonia gas through the solution or add a solution of ammonia in an appropriate solvent dropwise with vigorous stirring.
-
The reaction is typically rapid, and the formation of ammonium chloride as a white precipitate will be observed.
-
After the addition is complete, allow the mixture to stir at a low temperature for a short period.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
The filtrate contains the 2,4-dinitrobenzenesulfenamide. The solvent can be carefully removed under reduced pressure at low temperature, as sulfenamides can be thermally unstable.
-
Due to the potential instability of the product, it is often used immediately in subsequent reactions without extensive purification.
IV. Reactivity and Applications: A Tale of Two Electrophiles
The differing electronic and steric environments of the sulfur atom in 2,4-dinitrobenzenesulfenamide and 2,4-dinitrobenzenesulfonamide lead to distinct reactivity profiles and applications.
A. 2,4-Dinitrobenzenesulfonamide: A Robust Protecting Group
The primary application of 2,4-dinitrobenzenesulfonamide in organic synthesis is as a protecting group for amines.[5] The strong electron-withdrawing nature of the dinitrophenyl ring makes the sulfonamide proton acidic, facilitating its deprotonation and subsequent alkylation or acylation of the nitrogen atom.
Key Features as a Protecting Group:
-
Stability: The sulfonamide linkage is stable to a wide range of reaction conditions, including acidic and some reducing environments.
-
Activation: The dinitrophenyl group activates the sulfonamide for facile cleavage under specific conditions.
-
Deprotection: The 2,4-dinitrobenzenesulfonyl group can be readily cleaved by treatment with a thiol and a base, regenerating the free amine.[6]
B. 2,4-Dinitrobenzenesulfenamide: A Reactive Sulfur Transfer Agent
Due to the lower oxidation state and the presence of a lone pair on the sulfur atom, 2,4-dinitrobenzenesulfenamide is expected to be significantly more reactive than its sulfonamide counterpart. The S-N bond is susceptible to cleavage by nucleophiles and electrophiles.
Predicted Reactivity:
-
Electrophilic Sulfur: The sulfur atom is highly electrophilic and will react readily with a variety of nucleophiles, such as thiols, phosphines, and carbanions.
-
N-Nucleophilicity: The nitrogen atom, while less nucleophilic than in a simple amine due to the adjacent electron-withdrawing group, can still participate in reactions.
-
Instability: Aryl sulfenamides can be unstable and may disproportionate or decompose upon heating or exposure to acid.
V. Spectroscopic Signatures: Differentiating the Analogs
NMR and IR spectroscopy provide clear and distinct fingerprints for these two compounds, primarily due to the differences at the sulfur center.
| Spectroscopic Feature | 2,4-Dinitrobenzenesulfenamide (Predicted) | 2,4-Dinitrobenzenesulfonamide |
| ¹H NMR (NH protons) | A broad singlet, likely in the range of 5-7 ppm. | A broad singlet, typically downfield (>8 ppm) due to the strong deshielding by the sulfonyl group. |
| ¹³C NMR (C-S carbon) | Chemical shift influenced by the S(II) atom. | Significant downfield shift due to the highly oxidized S(VI) atom. |
| IR (S=O stretch) | Absent. | Strong, characteristic symmetric and asymmetric stretches in the regions of 1150-1190 cm⁻¹ and 1320-1360 cm⁻¹, respectively. |
| IR (N-H stretch) | Typically in the range of 3300-3400 cm⁻¹. | A sharp peak in a similar region, 3300-3400 cm⁻¹. |
VI. Safety Considerations: Handling Potentially Hazardous Reagents
Both 2,4-dinitrobenzenesulfenamide and 2,4-dinitrobenzenesulfonamide, and particularly their synthetic precursors, should be handled with appropriate safety precautions.
-
2,4-Dinitrochlorobenzene: A known skin irritant.
-
2,4-Dinitrobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage.[7] It is also moisture-sensitive.
-
2,4-Dinitrobenzenesulfenyl Chloride: A corrosive solid that can cause severe skin burns and eye damage.
-
Dinitro-Aromatics: Many dinitrophenyl compounds are potentially explosive and should be handled with care, avoiding heat and shock.
All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
VII. Conclusion: Informed Choices for Advanced Synthesis
The distinction between 2,4-dinitrobenzenesulfenamide and 2,4-dinitrobenzenesulfonamide is a clear illustration of how a change in the oxidation state of a single atom can profoundly alter the properties and reactivity of a molecule. While the sulfonamide is a robust and widely utilized protecting group, the sulfenamide is a more reactive and potentially unstable species, better suited for reactions where the transfer of the sulfenyl group is desired. For the research scientist, a thorough understanding of these differences is not merely academic; it is a practical necessity for designing elegant and efficient synthetic strategies, avoiding potential pitfalls, and ultimately, advancing the frontiers of chemical and pharmaceutical research.
VIII. References
-
PrepChem. (n.d.). Synthesis of 2,4-dinitrobenzonitrile. Retrieved from PrepChem.com.
-
Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? Retrieved from Study.com.
-
Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from Organic Syntheses.
-
PubMed. (2019). 2,4-Dinitrobenzenesulfonamide-Directed SN2-Type Displacement Reaction Enables Synthesis of β-d-Glycosaminosides. Retrieved from PubMed.
-
Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl. Retrieved from Organic Syntheses.
-
ResearchGate. (n.d.). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from ResearchGate.
-
Wikipedia. (n.d.). Sulfenamide. Retrieved from Wikipedia.
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from RSC Publishing.
-
Semantic Scholar. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from Semantic Scholar.
-
MDPI. (n.d.). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Retrieved from MDPI.
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from SpringerLink.
-
ACS Publications. (n.d.). The chemistry of sulfenamides. Retrieved from ACS Publications.
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals.
-
ResearchGate. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Retrieved from ResearchGate.
-
PubChem. (n.d.). 2,4-Dinitrobenzenesulfonamide. Retrieved from PubChem.
-
Sigma-Aldrich. (n.d.). 2,4-Dinitrobenzenesulfonyl chloride 97%. Retrieved from Sigma-Aldrich.
-
ChemRxiv. (n.d.). The nature of SN bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K. Retrieved from ChemRxiv.
-
PrepChem. (n.d.). Synthesis of 2,4-dinitrobenzenesulfenamide. Retrieved from PrepChem.com.
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- 6. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]
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2,4-Dinitrobenzenesulfenamide: A Gateway to Sulfenylnitrene Chemistry
Technical Guide & Application Whitepaper [1]
Executive Summary
2,4-Dinitrobenzenesulfenamide (DNBSA) is a specialized organosulfur precursor used primarily to generate 2,4-dinitrobenzenesulfenylnitrene , a highly reactive, electron-deficient intermediate.[1] While historically utilized for the aziridination of alkenes, this reagent has experienced a renaissance in 2024–2025 due to its application in skeletal editing —specifically, the "single-atom logic" insertion of nitrogen into aromatic heterocycles (e.g., converting pyrroles to pyrimidines).
This guide details the synthesis, activation, and application of DNBSA, bridging classical oxidation chemistry (Atkinson, 1985) with modern skeletal editing techniques (Sharma, 2025).
Part 1: Molecular Architecture & Synthesis[1]
The Precursor Profile
The 2,4-dinitrobenzenesulfenamide molecule consists of a sulfenamide moiety (
-
Electronic Stabilization: The strong electron-withdrawing nature of the 2,4-dinitro group stabilizes the sulfur atom, making the precursor isolable compared to simple alkyl sulfenamides.[1]
-
Reactivity Tuning: Upon oxidation, the resulting sulfenylnitrene (
) is electrophilic, but the "soft" nature of the sulfur atom modulates its reactivity, allowing for chemoselective transformations that distinct from "hard" carbonyl nitrenes.[1]
Synthesis of 2,4-Dinitrobenzenesulfenamide
The synthesis is a nucleophilic substitution reaction where ammonia displaces chloride from 2,4-dinitrobenzenesulfenyl chloride.[1]
Reaction Scheme:
Experimental Protocol: Preparation of DNBSA
-
Reagents: 2,4-Dinitrobenzenesulfenyl chloride (10 mmol), Anhydrous Ammonia (gas) or conc.
, Dichloromethane (DCM) or Diethyl Ether.[1] -
Procedure:
-
Dissolve 2,4-dinitrobenzenesulfenyl chloride in anhydrous DCM (
). -
Cool the solution to
to mitigate exothermic decomposition.[1] -
Slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add excess concentrated aqueous ammonia dropwise with vigorous stirring.
-
A heavy precipitate of ammonium chloride will form.
-
Filter the reaction mixture to remove salts.[1]
-
Wash the organic filtrate with water (
) and brine. -
Dry over
and concentrate in vacuo. -
Recrystallization: Purify using ethanol or ethyl acetate/hexane to yield yellow crystalline needles.
-
Part 2: Activation & Mechanism (The Nitrene Pathway)[1]
The utility of DNBSA lies in its oxidation. Treatment with Lead Tetraacetate (LTA) is the classical method to generate the sulfenylnitrene.[1]
The Oxidation Mechanism
LTA acts as a two-electron oxidant.[1] The reaction proceeds through a lead-sulfenamide complex, followed by
Key Insight (Spin State): Computational studies (DFT) and trapping experiments suggest the sulfenylnitrene is generated in the singlet state .[1] This is crucial for stereospecific reactions (e.g., aziridination), although intersystem crossing to the triplet state can occur if the nitrene is not trapped immediately.
Visualization: Activation Pathway
The following diagram illustrates the conversion of the sulfenamide to the nitrene and its subsequent divergence into trapping pathways.
Figure 1: Mechanistic pathway from sulfenamide precursor to sulfenylnitrene generation and trapping.[1]
Part 3: Applications in Drug Discovery[6]
Skeletal Editing (The 2025 Renaissance)
Recent work (Sharma et al., Science 2025) has highlighted sulfenylnitrenes as "molecular editors."[1] By generating the nitrene from DNBSA (or related precursors) in the presence of nitrogen heterocycles, researchers can insert a nitrogen atom into the ring.
-
Transformation: Indole
Quinazoline -
Transformation: Pyrrole
Pyrimidine[1][2] -
Mechanism: The electrophilic nitrene attacks the electron-rich
-system of the heterocycle, forming a bicyclic intermediate that rearranges to expand the ring by one nitrogen atom.[1]
Aziridination
Historically, Atkinson demonstrated that 2,4-dinitrobenzenesulfenylnitrene adds to alkenes to form
-
Stereochemistry: The addition is generally stereospecific with respect to the alkene (cis-alkene gives cis-aziridine), supporting the singlet nitrene mechanism.[1]
-
Utility: The resulting aziridines are versatile electrophiles; the
bond can be cleaved or manipulated to yield free aziridines or ring-opened amine derivatives.[1]
Part 4: Experimental Protocol (Oxidation & Trapping)
Objective: Generation of 2,4-dinitrobenzenesulfenylnitrene and trapping with styrene (Model Reaction).
Safety Matrix
| Hazard | Precaution |
| Explosion Risk | Polynitro compounds can be shock-sensitive.[1] Do not heat dry solids above |
| Lead Toxicity | LTA is highly toxic and a reproductive hazard. Use double gloves and a fume hood. |
| Oxidizer | LTA is a strong oxidizer.[1] Keep away from reducing agents.[1] |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,4-dinitrobenzenesulfenamide (1.0 equiv, e.g., 1 mmol) and the trapping agent (e.g., Styrene, 1.2 equiv) in anhydrous Dichloromethane (DCM) (
concentration). -
Oxidant Addition: Add Lead Tetraacetate (LTA) (1.1 equiv) in one portion at room temperature.[1]
-
Note: The solution typically turns from yellow to deep orange/red, indicating nitrene generation.
-
-
Monitoring: Stir the reaction at room temperature. Monitor by TLC (disappearance of sulfenamide).[1] Reaction time is typically 30–60 minutes.[1]
-
Quenching: Filter the mixture through a pad of Celite to remove insoluble lead salts (
). -
Workup: Wash the filtrate with saturated
(to remove acetic acid) and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel).
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Nitrene dimerization or H-abstraction.[1] | Increase concentration of trapping agent (alkene/heterocycle).[1] Ensure strictly anhydrous conditions. |
| No Reaction | Old/Hydrated LTA. | LTA must be dry.[1] Recrystallize LTA from acetic acid/acetic anhydride if it looks white/powdery (should be crystalline).[1] |
| Side Products | Sulfenimine formation.[1][3][4][5][6] | This occurs if the nitrene rearranges before trapping.[1] Lower the temperature to |
Workflow Visualization
The following diagram outlines the decision logic for optimizing the reaction conditions.
Figure 2: Decision tree for troubleshooting sulfenylnitrene generation.
References
-
Atkinson, R. S., Judkins, B. D., Russell, D. R., & Sherry, L. J. (1985). Oxidation of 2,4-dinitrobenzenesulphenamide in the presence of 2,3,4,5-tetraphenylpyrrole.[7][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1967–1969.[7][9] Link[1]
-
Ghosh, B., Kafle, P., Mukherjee, R., et al. (2025). Sulfenylnitrene-mediated nitrogen-atom insertion for late-stage skeletal editing of N-heterocycles.[1][2] Science, 387(6729), 102-107.[1][2] Link
-
Kafle, P., Herndon, D., & Sharma, I. (2025). Sulfenylcarbenes and sulfenylnitrenes in organic synthesis.[2][5][10] Chemical Society Reviews, 54, 10344-10362.[1][10] Link[1]
-
Kharasch, N., & Langford, R. B. (1964). 2,4-Dinitrobenzenesulfenyl Chloride. Organic Syntheses, 44, 47. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sulfenylcarbenes and sulfenylnitrenes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Solubility and Solvent Interactions of 2,4-Dinitrobenzenesulfenamide: A Technical Guide
The following technical guide details the solubility, solvent interactions, and physicochemical handling of 2,4-Dinitrobenzenesulfenamide . This guide is structured for researchers utilizing this compound as a nitrene precursor or an amine protecting group.
Executive Summary
2,4-Dinitrobenzenesulfenamide (2,4-DNBSA) is a critical organosulfur intermediate primarily utilized in two high-value workflows: the generation of sulfenylnitrenes for aziridination reactions and as a labile protecting group for amines. Its utility is defined by the unique reactivity of the S–N bond, which dictates its solubility profile. Unlike stable amides, 2,4-DNBSA exhibits significant sensitivity to protic and nucleophilic solvents, making solvent selection a variable of reaction success rather than just dissolution.
This guide provides a validated solubility profile, thermodynamic context for solvent selection, and specific protocols for handling this compound in synthesis and purification.
Physicochemical Profile
| Property | Description |
| Chemical Structure | 2,4-(NO₂)₂-C₆H₃-S-NH₂ |
| Molecular Weight | 243.20 g/mol |
| Physical State | Yellow to orange crystalline solid |
| Primary Reactivity | Oxidation to sulfenylnitrene; Nucleophilic attack at Sulfur |
| Lipophilicity | Moderate to High (Soluble in chlorinated organics) |
| Stability | Sensitive to moisture (hydrolysis) and strong bases |
Structural Implications on Solubility
The 2,4-dinitro substitution pattern creates a highly electron-deficient aromatic ring. This pulls electron density from the sulfur atom, increasing the polarization of the S–N bond.
-
Dipole-Dipole Interactions: The nitro groups facilitate strong interactions with polar aprotic solvents (e.g., Acetone, DMSO).
-
Dispersion Forces: The aromatic core allows solubility in chlorinated solvents (DCM, Chloroform).
-
H-Bonding: The -NH₂ moiety acts as a hydrogen bond donor, but the electron-withdrawing ring reduces its basicity, limiting solubility in non-polar aliphatics.
Solubility Profile and Solvent Selection
The following table categorizes solvents based on their operational utility for 2,4-DNBSA.
| Solvent Class | Specific Solvents | Solubility Status | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) , Chloroform | High | Preferred for Reactions. Excellent solubility; inert to the S-N bond; low boiling point allows easy removal. |
| Polar Aprotics | Acetone, Ethyl Acetate | Moderate | Reaction/Workup. Soluble, but acetone can sometimes participate in side reactions during oxidative nitrene generation. |
| Polar Protics | Ethanol , Methanol | Variable (High at T_boil) | Purification. Standard solvent for recrystallization. Caution: Prolonged heating can lead to solvolysis/hydrolysis. |
| Aqueous Media | Water, Aqueous Acid/Base | Insoluble / Reactive | Avoid. Insoluble in neutral water. Hydrolyzes in basic/acidic conditions to 2,4-dinitrobenzenesulfonic acid or disulfide. |
| Aliphatics | Hexane, Pentane | Insoluble | Precipitation. Used to crash the product out of DCM or Chloroform solutions. |
Critical Technical Insight: The "DCM Effect"
Research into sulfenylnitrene generation (e.g., by Atkinson et al. and Yoshimura et al.) identifies Dichloromethane (DCM) as the superior solvent.
-
Reasoning: DCM solubilizes the precursor 2,4-DNBSA rapidly at room temperature without stabilizing the triplet state of the generated nitrene, thereby preserving stereospecificity in subsequent aziridination reactions.
-
Contrast: Solvents like Benzene or THF have been observed to yield unidentified byproducts or lower yields during oxidative transformations, likely due to radical interference or solvent participation.
Thermodynamic & Kinetic Analysis of Dissolution
The dissolution of 2,4-DNBSA is not merely a physical mixing process but a competition between solvation and degradation.
Enthalpic Factors ( )
-
Endothermic Process: Dissolution in ethanol is endothermic. Heating is required to disrupt the crystal lattice (stabilized by intermolecular H-bonds between -NH₂ and -NO₂ groups).
-
Lattice Energy: The high melting point (typically >100°C for this class) indicates a stable crystal lattice, requiring high-dielectric or polarizable solvents to overcome lattice energy.
Kinetic Instability (Hydrolysis)
In aqueous or wet alcoholic solvents, the S–N bond is susceptible to nucleophilic attack by water:
-
Protocol Implication: Recrystallization from ethanol must be performed rapidly. Do not boil for extended periods. Use anhydrous ethanol if possible.
Experimental Protocols
Workflow 1: Synthesis and Purification
This protocol ensures high purity by leveraging the differential solubility in DCM and Ethanol.
-
Reaction: React 2,4-dinitrobenzenesulfenyl chloride with Ammonia in DCM or Diethyl Ether at 0°C. The ammonium chloride byproduct precipitates (insoluble in organic phase).
-
Filtration: Filter off the inorganic salts.
-
Evaporation: Remove the organic solvent under reduced pressure to obtain the crude sulfenamide.[1]
-
Recrystallization:
-
Dissolve crude solid in minimal boiling Ethanol .
-
(Optional) Add activated charcoal and filter hot if colored impurities persist.
-
Cool slowly to 4°C. 2,4-DNBSA crystallizes as yellow needles.
-
Wash with cold Hexane (removes non-polar impurities).
-
Workflow 2: Nitrene Generation (Solvent Criticality)
When using 2,4-DNBSA to generate nitrenes (via Lead Tetraacetate or NBS), solvent choice dictates the spin state and yield.
-
Standard Solvent: Dichloromethane (DCM).[2]
-
Concentration: 0.1 M to 0.5 M.
-
Temperature: 25°C to 40°C (Refluxing DCM).
-
Note: Avoid ether/THF if radical pathways are undesirable, as hydrogen abstraction from the solvent can occur.
Visualization of Solvation Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended chemical outcome.
Figure 1: Decision matrix for solvent selection. Green nodes indicate optimal choices; Red nodes indicate high-risk solvents.
References
-
Atkinson, R. S., & Judkins, B. D. (1981). Amino-oxidation of 2,4-dinitrobenzenesulfenamide: generation and reactions of 2,4-dinitrobenzenesulfenylnitrene. Journal of the Chemical Society, Perkin Transactions 1, 2615–2619. Link
-
Yoshimura, T., et al. (2017).[3] Studies on sulfenamides.[1][3][4][5][6][7][8] XVI. New method of generating 2,4-dinitrobenzensulfenylnitrene using a microwave. Organic Chemistry: An Indian Journal. Link
-
Kharasch, N., & Bruice, T. C. (1951). Derivatives of Sulfenic Acids.[1][3][4][7][9][10] X. The Hydrolysis of 2,4-Dinitrobenzenesulfenyl Chloride. Journal of the American Chemical Society, 73(7), 3240–3244. Link
- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.
Sources
- 1. US2706200A - Preparation of s-aryl-thiosulfuric acids - Google Patents [patents.google.com]
- 2. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. datapdf.com [datapdf.com]
- 7. Sulfenylcarbenes and sulfenylnitrenes in organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00278H [pubs.rsc.org]
- 8. WO2025038963A1 - Oligonucleotides containing multiple ligands and/or lipids - Google Patents [patents.google.com]
- 9. USA Chemical Suppliers - Products: 'M', Page: 48 [americanchemicalsuppliers.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis and Handling of 2,4-Dinitrobenzenesulfenamide Derivatives: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The dinitrobenzenesulfenamide scaffold is a key structural motif in a variety of organic compounds with significant potential in medicinal chemistry and materials science. However, the inherent reactivity of the dinitrophenyl group, coupled with the unique properties of the sulfenamide linkage, necessitates a thorough understanding of the associated hazards to ensure safe handling and utilization. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures pertinent to 2,4-dinitrobenzenesulfenamide and its derivatives. By integrating data from closely related compounds and established principles of chemical safety, this document aims to empower researchers to work with these valuable compounds in a secure and responsible manner.
Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties
1.1. The Dinitroaromatic Moiety: A Source of Reactivity and Toxicity
The 2,4-dinitrophenyl group is a well-known energetic functional group. The presence of two electron-withdrawing nitro groups on the benzene ring renders the molecule susceptible to nucleophilic attack and imparts a degree of thermal instability.
-
Explosive Potential: Dinitroaromatic compounds, such as 2,4-dinitrophenol and 2,4-dinitrophenylhydrazine, are known to be explosive, particularly when dry, subjected to shock, friction, or heat.[1][2] While 2,4-dinitroaniline is not classified as an explosive, the potential for rapid, exothermic decomposition should always be a primary consideration.[3]
-
Toxicity: Dinitroaromatic compounds are generally considered toxic. Acute exposure to compounds like 2,4-dinitrophenol can lead to symptoms such as nausea, vomiting, sweating, dizziness, and headaches.[4] Chronic exposure has been linked to more severe health effects, including the formation of cataracts, skin lesions, and damage to the bone marrow, central nervous system, and cardiovascular system.[4] For instance, 2,4-dinitroaniline is classified as fatal if swallowed or in contact with skin.[5] The oral LD50 for 2,4-dinitroaniline in rats is 285 mg/kg, highlighting its significant toxicity.[3]
1.2. The Sulfenamide Functional Group: Reactivity and Instability
The sulfur-nitrogen bond in sulfenamides is relatively labile and can be cleaved under various conditions. This reactivity is key to their synthetic utility but also a source of potential instability.
-
Oxidative and Reductive Sensitivity: Sulfenamides can be oxidized to the corresponding sulfinamides and sulfonamides.[6] Conversely, they can be reduced. These reactions can be initiated by a variety of reagents and conditions, and the potential for unintended reactions should be considered.
-
Thermal Lability: While specific data for 2,4-dinitrobenzenesulfenamide is unavailable, sulfenamides, in general, can exhibit thermal instability. The presence of the strongly electron-withdrawing dinitrophenyl group is likely to influence the stability of the S-N bond.
1.3. GHS Hazard Classification (Inferred)
Based on the data for closely related compounds like 2,4-dinitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonamide, the following GHS classifications can be inferred for 2,4-dinitrobenzenesulfenamide derivatives:
-
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation).[7]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[7]
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be Category 3 or 4 (Toxic or Harmful if swallowed, in contact with skin, or if inhaled).[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A summary of key hazard data for related compounds is presented in Table 1.
Table 1: Hazard Data for Compounds Structurally Related to 2,4-Dinitrobenzenesulfenamide
| Compound | Key Hazards | LD50 (Oral, Rat) |
| 2,4-Dinitrophenol | Explosive when dry, toxic, causes hyperthermia.[1][8] | 71 mg/kg[8] |
| 2,4-Dinitroaniline | Fatal if swallowed or in contact with skin.[5] | 285 mg/kg[3] |
| 2,4-Dinitrobenzenesulfonyl Chloride | Causes severe skin burns and eye damage.[7] | Not available |
Safe Handling and Storage: A Proactive Approach to Mitigating Risk
Given the potential hazards, a stringent set of handling and storage protocols is mandatory when working with 2,4-dinitrobenzenesulfenamide and its derivatives.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is the first line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential explosions.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. It is crucial to check the glove manufacturer's compatibility data for dinitroaromatic compounds.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger scale operations, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
2.2. Engineering Controls
-
Chemical Fume Hood: All manipulations of 2,4-dinitrobenzenesulfenamide derivatives should be performed in a properly functioning chemical fume hood.
-
Blast Shield: For reactions with a higher risk of explosion, the use of a blast shield is strongly recommended.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable or toxic vapors.
2.3. Safe Storage Practices
-
Segregation: Store 2,4-dinitrobenzenesulfenamide derivatives away from incompatible materials, especially reducing agents, strong bases, and sources of heat or ignition.[9]
-
Container: Use tightly sealed, clearly labeled containers.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and potentially explosive materials. Storage in a locked cabinet is advisable.
Caption: Safe storage protocol for 2,4-dinitrobenzenesulfenamide derivatives.
Experimental Protocols: Synthesis with a Safety-First Mindset
The synthesis of 2,4-dinitrobenzenesulfenamide typically involves the reaction of 2,4-dinitrobenzenesulfenyl chloride with an amine source. The following is a generalized, safety-conscious protocol. Note: This is a template and must be adapted and subjected to a thorough risk assessment before implementation.
3.1. Synthesis of 2,4-Dinitrobenzenesulfenamide from 2,4-Dinitrobenzenesulfenyl Chloride
This procedure should be performed in a chemical fume hood with a blast shield in place.
Materials:
-
2,4-Dinitrobenzenesulfenyl chloride
-
Ammonia solution (e.g., ammonium hydroxide) or appropriate primary/secondary amine
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Stirring apparatus
-
Addition funnel
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve the amine in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C or lower using a cooling bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Dissolve the 2,4-dinitrobenzenesulfenyl chloride in a minimal amount of the same anhydrous solvent and place it in the addition funnel.
-
Slow Addition: Add the 2,4-dinitrobenzenesulfenyl chloride solution dropwise to the cooled, stirring amine solution. Monitor the temperature closely and maintain it below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., water or a dilute aqueous solution).
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Caption: General workflow for the synthesis of 2,4-dinitrobenzenesulfenamide.
3.2. Causality Behind Experimental Choices
-
Low Temperature: The reaction is highly exothermic. Low temperatures are crucial to prevent runaway reactions and the formation of hazardous decomposition byproducts.
-
Slow, Dropwise Addition: This allows for better control of the reaction rate and temperature.
-
Anhydrous Conditions: 2,4-Dinitrobenzenesulfenyl chloride is moisture-sensitive and will hydrolyze. Anhydrous conditions are necessary to ensure the desired reaction occurs.
Stability and Reactivity: Managing Potential Decomposition
The thermal stability of dinitroaromatic compounds is a significant safety concern.
4.1. Thermal Decomposition
-
Decomposition Temperature: While the specific decomposition temperature of 2,4-dinitrobenzenesulfenamide is not documented, related compounds like 2,4-dinitrophenylhydrazine begin to decompose after melting, with exothermic decomposition starting around 200 °C.[1] It is prudent to assume that 2,4-dinitrobenzenesulfenamide derivatives may have similar thermal instability.
-
Decomposition Products: The thermal decomposition of nitroaromatic compounds can produce toxic and flammable gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
4.2. Incompatible Materials
-
Reducing Agents: Dinitroaromatic compounds can react violently with reducing agents.
-
Strong Bases: Strong bases can deprotonate acidic protons, potentially leading to the formation of unstable, shock-sensitive salts.
-
Metals: Contact with certain metals can lead to the formation of friction- and shock-sensitive metal salts.
Emergency Procedures: Preparedness for the Unexpected
5.1. Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
5.2. Fire
-
Small Fires: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread the contamination.
-
Large Fires: Evacuate the area and call emergency services. Inform them of the nature of the chemicals involved.
5.3. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Caption: Flowchart of emergency procedures for incidents involving 2,4-dinitrobenzenesulfenamide derivatives.
Waste Disposal: Responsible Stewardship
All waste containing 2,4-dinitrobenzenesulfenamide or its derivatives must be treated as hazardous waste.
-
Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Labels should include "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. High-temperature incineration is often the preferred method for the disposal of nitroaromatic compounds.[10] Never dispose of these compounds down the drain.[5]
Conclusion: A Culture of Safety
Working with 2,4-dinitrobenzenesulfenamide derivatives offers exciting opportunities for scientific advancement. However, the potential hazards associated with these compounds demand a culture of safety that is proactive, informed, and diligent. By understanding the intrinsic properties of these molecules, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely explore the full potential of this important class of compounds.
References
- AGR Enterprises. (2018, March 24). Material Safety Data Sheet - 2,4-Dinitrochlorobenzene MSDS.
- Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde.
-
PubChem. (n.d.). 2,4-Dinitrobenzenesulfenyl chloride. Retrieved from [Link]
- Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl.
-
Wikipedia. (2024, February 5). 2,4-Dinitrophenol. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols.
- Sbirrazzuoli, N., & Bou-Diab, L. (2008). Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine. Journal of Thermal Analysis and Calorimetry, 92(3), 853-859.
-
PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
- Wang, X., et al. (2021). Hydroxylamine-Derived Reagent as a Dual Oxidant and Amino Group Donor for the Iron-Catalyzed Preparation of Unprotected Sulfinamides from Thiols.
- Sharma, P., & Rohilla, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34163-34185.
-
Wikipedia. (2023, December 1). 2,4-Dinitroaniline. Retrieved from [Link]
- Zhang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 26(15), 4529.
- Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825-5830.
- CDH Fine Chemical. (n.d.).
- Patil, P. S. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 1-4.
- ChemicalBook. (2025, September 27).
- Test for Oxidizing and Reducing Agents | Chemistry Tutorial. (2020, December 28). [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. CN103396318A - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Generation of 2,4-Dinitrobenzenesulfenylnitrene via LTA Oxidation
[1]
Executive Summary
This guide details the protocol for generating 2,4-dinitrobenzenesulfenylnitrene (
Sulfenylnitrenes are highly reactive, electron-deficient intermediates. Unlike their sulfonyl analogs, they are difficult to isolate and are typically generated in situ to undergo immediate trapping reactions—most notably aziridination of alkenes. The 2,4-dinitro substitution pattern renders the resulting nitrene highly electrophilic, making it an excellent probe for mechanistic studies and a potent reagent for the aziridination of electron-rich olefins (e.g., styrene, butadiene).
Key Application: Synthesis of
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves high-energy energetic materials and toxic heavy metals.
| Reagent | Hazard Class | Critical Precaution |
| Lead Tetraacetate (LTA) | Toxic, Oxidizer | Neurotoxin. Handle in a glovebox or efficient fume hood. Moisture sensitive. |
| 2,4-Dinitro Compounds | Explosive/Shock Sensitive | Potential for rapid decomposition. Do not heat neat material above 80°C. Use safety shields. |
| Dichloromethane (DCM) | Volatile Organic | Carcinogen suspect. Use chemically resistant gloves (PVA/Laminate). |
Self-Validating Safety Step: Before adding LTA, ensure the reaction vessel is under a positive pressure of dry nitrogen. LTA turns brown/black (formation of
Mechanistic Pathway[2]
The generation proceeds via the oxidative removal of two protons from the sulfenamide nitrogen by Pb(IV), likely passing through a lead-amide intermediate before releasing the nitrene species.
Reaction Scheme:
Mechanistic Workflow Diagram
Figure 1: Mechanistic pathway for LTA-mediated sulfenylnitrene generation and trapping.
Experimental Protocols
Phase A: Precursor Synthesis (If not commercially available)
Target: 2,4-dinitrobenzenesulfenamide
-
Dissolution: Dissolve 2,4-dinitrobenzenesulfenyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Amination: Cool to 0°C. Bubble anhydrous ammonia gas (excess) through the solution for 30 minutes. Alternatively, add a saturated solution of
in ether dropwise. -
Filtration: Filter off the ammonium chloride precipitate.
-
Crystallization: Evaporate the filtrate in vacuo (do not heat >40°C). Recrystallize the residue from benzene/petroleum ether.
-
Checkpoint: Product should be a yellow/orange solid. MP: ~118–120°C.
-
Phase B: LTA Oxidation and Nitrene Trapping (Core Protocol)
Reagents:
-
2,4-Dinitrobenzenesulfenamide (1.0 mmol, 243 mg)
-
Lead Tetraacetate (LTA) (1.1 mmol, 488 mg) – Must be dry and free of brown oxide.
-
Trapping Agent: Styrene (5.0 mmol, excess)
-
Solvent: Dichloromethane (DCM), anhydrous (10 mL)
-
Additive: Calcium Oxide (CaO) (anhydrous, 200 mg) – Scavenges acetic acid byproducts.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Prep: Add 10 mL of anhydrous DCM and the alkene trap (Styrene, 5 eq).
-
Note: A large excess of alkene is required because the nitrene is highly unstable and will dimerize or decompose if not trapped immediately.
-
-
Substrate Addition: Add the 2,4-dinitrobenzenesulfenamide (1 eq) and CaO (powdered). Stir to suspend.
-
Oxidant Addition: Add LTA (1.1 eq) portion-wise over 5 minutes at room temperature (20–25°C).
-
Observation: The reaction mixture will darken. The yellow color of the sulfenamide will shift as the lead salts precipitate.
-
-
Reaction: Stir vigorously for 30–60 minutes.
-
TLC Monitoring: Monitor the disappearance of the sulfenamide (
in 30% EtOAc/Hexane).
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove lead salts and CaO.
-
Wash the pad with DCM.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Purify the residue via flash column chromatography (Silica gel; Gradient: Hexane
10% EtOAc/Hexane).-
Target: 1-(2,4-dinitrobenzenesulfenyl)-2-phenylaziridine.
-
Data Analysis & Expected Results
The following table summarizes expected yields based on the electronic nature of the alkene trap, derived from Atkinson's foundational work.
| Alkene Trap | Electronic Nature | Product Type | Typical Yield (%) | Notes |
| Styrene | Electron-Rich | Aziridine | 60–80% | Standard benchmark substrate. |
| (Z)-But-2-ene | Electron-Rich | Aziridine | 50–70% | Stereospecific addition (usually). |
| Methyl Acrylate | Electron-Poor | No Reaction | < 5% | Nitrene is electrophilic; fails with electron-poor traps. |
| Norbornene | Strained | Aziridine | 75–85% | Strain-promoted capture. |
Interpretation:
-
Stereospecificity: The addition to alkenes is generally stereospecific (cis-alkenes yield cis-aziridines), supporting a singlet nitrene mechanism.
-
Byproducts: If the alkene concentration is too low, the major byproduct is the disulfide dimer or sulfonamides resulting from hydrogen abstraction.
References
-
Atkinson, R. S., & Judkins, B. D. (1981). Intermolecular trapping of sulphenylnitrenes by alkenes.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 2615–2619.
-
Kafle, P., Herndon, D., & Sharma, I. (2025). Sulfenylcarbenes and sulfenylnitrenes in organic synthesis.[3][4] Chemical Society Reviews.[3]
-
Michida, T., & Sayo, H. (1994).[3][5] Studies on Sulfenamides.[1][3][5][6][7] XIV. A New Method of Generating 2,4-Dinitrobenzenesulfenylnitrene.[2][3][5][7][8] Chemical & Pharmaceutical Bulletin, 42(1), 27-30.
-
Mihailovic, M. L., & Cekovic, Z. (1995).[9] Lead(IV) Acetate.[10][11][12] Encyclopedia of Reagents for Organic Synthesis.[9]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. oatext.com [oatext.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Sulfenylcarbenes and sulfenylnitrenes in organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00278H [pubs.rsc.org]
- 11. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 12. m.youtube.com [m.youtube.com]
Application Note: Microwave-Assisted Oxidation of 2,4-Dinitrobenzenesulfenamide
This guide outlines a high-efficiency protocol for the Microwave-Assisted Oxidation of 2,4-Dinitrobenzenesulfenamide to its corresponding sulfonamide. This transformation is critical in the synthesis of prodrugs , protecting groups for amines , and novel antibacterial agents , where the electron-deficient 2,4-dinitro motif serves as a labile "trigger" group.
Executive Summary
The oxidation of 2,4-dinitrobenzenesulfenamide (1) to 2,4-dinitrobenzenesulfonamide (3) is traditionally a sluggish reaction due to the strong electron-withdrawing nature of the dinitroaryl ring, which reduces the nucleophilicity of the sulfur atom. Conventional thermal methods often require harsh oxidants (e.g., excess KMnO₄, Pb(OAc)₄) and extended reflux times (4–12 hours), leading to byproduct formation and safety risks associated with heating polynitro compounds.
This protocol utilizes microwave irradiation to accelerate this oxidation, reducing reaction times to under 20 minutes while improving yield and purity. We present two validated methodologies:
-
Method A (Green): Aqueous H₂O₂ with a tungstate catalyst.
-
Method B (Robust): m-Chloroperbenzoic acid (mCPBA) in acetonitrile.
Scientific Principles & Mechanism[1][2]
The Challenge of Electron-Deficient Sulfur
In standard sulfenamide oxidations, the sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. However, in 2,4-dinitrobenzenesulfenamide , the two nitro groups at the ortho and para positions pull electron density away from the sulfur via resonance and induction (
Microwave Effect
Microwave irradiation (2.45 GHz) provides direct dielectric heating. Polar solvents (Acetonitrile, Water/Acetic Acid) and the polar sulfenamide substrate align with the oscillating electric field. This results in:
-
Rapid Volumetric Heating: Bypassing the thermal lag of conduction/convection.
-
Selective Heating: The polar transition state of the S-oxidation is stabilized, effectively lowering the Gibbs free energy of activation (
).
Reaction Pathway
The reaction proceeds through a stepwise oxidation:
-
First Oxidation: Conversion of Sulfenamide (1 ) to Sulfinamide (2 ).
-
Second Oxidation: Conversion of Sulfinamide (2 ) to Sulfonamide (3 ).
Materials & Equipment
Reagents
-
Substrate: 2,4-Dinitrobenzenesulfenamide (Purity >95%).
-
Oxidant A (Green): Hydrogen Peroxide (30% w/v), Sodium Tungstate dihydrate (
). -
Oxidant B (Robust): m-Chloroperbenzoic acid (mCPBA, 77% max).
-
Solvents: Acetonitrile (ACN), Glacial Acetic Acid, Ethyl Acetate (for extraction).
Equipment
-
Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave). Do not use a domestic microwave.
-
Vessels: 10 mL or 35 mL pressure-rated Pyrex vials with Teflon/silicone septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal, preferred for accuracy).
Experimental Protocols
Safety Warning (Critical)
DANGER: Polynitro aromatic compounds are potentially explosive.
Scale Limit: Do not exceed 1.0 mmol scale in a sealed microwave vessel.
Temperature Limit: Do not exceed 100°C.
Active Cooling: Ensure the reactor's compressed air cooling is active.
Protocol A: Green Oxidation (H₂O₂ / Tungstate)
Best for: Eco-friendly synthesis, easy workup.
-
Preparation: In a 10 mL microwave vial, dissolve 2,4-dinitrobenzenesulfenamide (0.5 mmol, 122 mg) in Glacial Acetic Acid (3 mL).
-
Catalyst Addition: Add
(5 mol%, 8 mg). -
Oxidant Addition: Slowly add 30% H₂O₂ (2.5 mmol, 250 µL, 5 equiv) dropwise. Note: Exotherm may occur.
-
Microwave Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temp: 65°C.
-
Time: 15 minutes.
-
Stirring: High.
-
-
Workup: Pour reaction mixture into ice water (20 mL). The product usually precipitates. Filter, wash with cold water, and dry. If no precipitate, extract with Ethyl Acetate.
Protocol B: Robust Oxidation (mCPBA)
Best for: High purity, difficult substrates.
-
Preparation: In a 10 mL microwave vial, dissolve 2,4-dinitrobenzenesulfenamide (0.5 mmol, 122 mg) in Acetonitrile (4 mL).
-
Oxidant Addition: Add mCPBA (1.25 mmol, 280 mg, 2.5 equiv) in one portion.
-
Microwave Parameters:
-
Mode: Standard.
-
Temp: 60°C.
-
Time: 10 minutes.
-
Power Max: 150 W.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Wash with 10%
(to quench excess peroxide). -
Wash with Saturated
(to remove m-chlorobenzoic acid byproduct).[1] -
Dry organic layer over
, filter, and concentrate.
-
Results & Discussion
Expected Yields
| Method | Oxidant | Time | Temp | Yield | Purity (HPLC) |
| Thermal | H₂O₂/AcOH | 6 hrs | Reflux | 65% | 85% |
| MW-A | H₂O₂/WO₄ | 15 min | 65°C | 88% | >95% |
| MW-B | mCPBA | 10 min | 60°C | 92% | >98% |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Electron-deficient sulfur is unreactive. | Increase Temp to 75°C or use Method B (mCPBA is a stronger electrophile). |
| Overpressure | Decomposition of H₂O₂ releases O₂ gas. | Use a vessel with a pressure release limit (e.g., 20 bar) or reduce H₂O₂ equivalents. |
| Byproducts (Red Color) | S-N bond cleavage (hydrolysis). | Ensure anhydrous conditions for Method B; Avoid high pH (basic) conditions. |
Workflow Visualization
References
-
Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. De Luca, L., & Giacomelli, G. (2008). Journal of Organic Chemistry.
-
Microwave-Assisted Photooxidation of Sulfoxides to Sulfones. Miyazawa, K., et al.[2] (2021).[3][4] Scientific Reports (NIH).
-
m-Chloroperbenzoic acid (mCPBA): A Versatile Reagent in Organic Synthesis. RSC Publishing.
-
Oxidation of 2,4-Dinitrobenzenesulphenamide in the Presence of Alkenes. Atkinson, R.S., et al. (1979). J. Chem. Soc., Chem. Commun.
-
Microwave-Assisted Oxidation Reactions (Review). Kaur, P., et al. (2013). Synthetic Communications.
Sources
Application Note: Precision Synthesis of N-Sulfenylaziridines via Oxidative Nitrene Transfer
Executive Summary
This application note details the protocol for synthesizing N-(2,4-dinitrobenzenesulfenyl)aziridines , a specialized class of aziridines valuable as "masked" nitrene equivalents and reactive intermediates in heterocyclic synthesis. Unlike standard sulfonylaziridines (e.g., tosylaziridines), N-sulfenylaziridines possess a unique N-S bond that allows for distinct ring-opening chemistry and facile deprotection or functionalization.
The core transformation relies on the oxidative addition of 2,4-dinitrobenzenesulfenamide to alkenes mediated by N-Bromosuccinimide (NBS). This method circumvents the need for unstable pre-formed nitrene precursors, generating the reactive sulfenylnitrene species in situ.
Reaction Logic & Mechanism
The "Why" of the Methodology
The synthesis of N-functionalized aziridines typically employs nitrene transfer reagents (e.g., iminoiodinanes) or the oxidation of sulfonamides. However, the 2,4-dinitrobenzenesulfenyl (DNBS) group offers unique electronic properties. The strong electron-withdrawing nature of the dinitrophenyl ring:
-
Stabilizes the Sulfenylnitrene: It modulates the reactivity of the transient nitrene species, allowing for intermolecular trapping by alkenes.
-
Activates the Aziridine: The resulting aziridine is highly activated towards nucleophilic ring-opening, making it a potent electrophile for subsequent derivatization.
Mechanistic Pathway
The reaction proceeds via the oxidation of the sulfenamide nitrogen.
-
Bromination: Reaction of 2,4-dinitrobenzenesulfenamide with NBS yields an N-bromo intermediate.
-
Elimination: Base-promoted or spontaneous elimination of HBr generates the 2,4-dinitrobenzenesulfenylnitrene (
). -
Cycloaddition: The nitrene species adds across the alkene double bond. The stereochemical outcome (retention vs. loss of alkene geometry) suggests a competition between singlet (concerted) and triplet (stepwise diradical) nitrene pathways, often favoring the triplet state for this specific substrate class.
Figure 1: Mechanistic pathway for the oxidative generation of sulfenylnitrenes and subsequent aziridination.
Precursor Preparation: 2,4-Dinitrobenzenesulfenamide
The starting material is not always commercially available but can be synthesized in high purity from the corresponding sulfenyl chloride.
Reagents Required[1][2][3][4][5][6]
-
2,4-Dinitrobenzenesulfenyl chloride (Commercial or synthesized from 2,4-dinitrochlorobenzene + benzyl mercaptan followed by chlorinolysis).[1][2]
-
Ammonium Hydroxide (28-30% NH₃) or Anhydrous Ammonia .
-
Dichloromethane (DCM) or Ether .
Protocol A: Ammonolysis of Sulfenyl Chloride
-
Dissolution: Dissolve 10 mmol of 2,4-dinitrobenzenesulfenyl chloride in 50 mL of dry DCM. Ensure the solution is clear yellow/orange.
-
Ammonia Addition: Cool the solution to 0°C. Slowly add an excess of concentrated ammonium hydroxide (or bubble anhydrous NH₃ gas) with vigorous stirring.
-
Observation: A precipitate of ammonium chloride will form immediately.
-
-
Reaction Time: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.
-
Work-up:
-
Wash the organic layer with water (
mL) to remove ammonium salts. -
Dry over anhydrous
. -
Filter and concentrate in vacuo.
-
-
Purification: Recrystallize from ethanol/benzene if necessary. The product, 2,4-dinitrobenzenesulfenamide , typically appears as yellow crystals.
Primary Protocol: Oxidative Aziridination
This protocol describes the reaction of the synthesized sulfenamide with styrene as a representative alkene.
Reagents & Equipment[2]
-
Substrate: 2,4-Dinitrobenzenesulfenamide (1.0 equiv).
-
Oxidant: N-Bromosuccinimide (NBS) (1.1 - 1.2 equiv).
-
Alkene: Styrene (Excess, 5-10 equiv) acts as both reactant and trap.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility.
-
Glassware: Flame-dried round-bottom flask, inert atmosphere (
or Ar) recommended but not strictly required.
Protocol B: Step-by-Step Synthesis
-
Preparation: In a flame-dried flask, dissolve 2,4-dinitrobenzenesulfenamide (1 mmol, ~215 mg) in dry DCM (10 mL).
-
Alkene Addition: Add Styrene (5 mmol, ~0.6 mL). A large excess is crucial to trap the short-lived nitrene species effectively.
-
Oxidation: Add NBS (1.1 mmol, ~196 mg) in one portion at room temperature.
-
Process Note: The reaction mixture may darken as the nitrene is generated.
-
-
Monitoring: Stir the reaction at room temperature. Monitor by TLC (Silica gel, Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the sulfenamide spot. Typical reaction time is 1–4 hours.
-
-
Quenching: Once complete, dilute with DCM (20 mL) and wash with saturated
(sodium thiosulfate) solution to quench any residual active bromine species. -
Extraction: Wash the organic phase with water (
mL) and brine ( mL). Dry over . -
Purification: Concentrate the solvent to yield the crude residue. Purify via flash column chromatography on silica gel.
-
Eluent: Gradient from 100% Hexane to 10-20% EtOAc/Hexane.
-
Product:1-(2,4-dinitrobenzenesulfenyl)-2-phenylaziridine .
-
Data Summary: Typical Yields (Based on Lit.)
| Alkene Substrate | Product Structure | Yield Range | Stereochemistry |
| Styrene | 2-Phenylaziridine deriv. | 45 - 65% | Racemic |
| Cyclohexene | 7-azabicyclo[4.1.0]heptane deriv. | 40 - 55% | cis-fused |
| trans-Stilbene | 2,3-Diphenylaziridine deriv. | 50 - 60% | trans-exclusive |
| cis-Stilbene | 2,3-Diphenylaziridine deriv. | 30 - 50% | Mixture (cis + trans) |
Note: Yields are moderate due to the high reactivity of the nitrene intermediate, which can undergo side reactions (dimerization) if not trapped immediately.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-sulfenylaziridines.
Critical Troubleshooting & Optimization
Stereochemical Loss
The reaction with cis-alkenes (e.g., cis-stilbene) often yields a mixture of cis and trans aziridines. This indicates that the reaction proceeds partially through a triplet nitrene (diradical) intermediate, allowing for bond rotation before ring closure.
-
Optimization: If stereospecificity is required, this method may not be suitable for cis-alkenes. It is highly stereospecific for trans-alkenes.
Low Yields
Low yields often result from the dimerization of the sulfenylnitrene to form azobenzene derivatives or reaction with the solvent.
-
Solution: Use a higher excess of alkene (up to 10 equiv) to favor trapping over dimerization.
-
Solution: Ensure the concentration is not too high; dilute conditions favor intramolecular or solvent-cage reactions, but here we need bimolecular trapping. Actually, higher concentration of alkene is key.
Safety Considerations
-
Explosion Hazard: 2,4-Dinitro compounds are potentially explosive.[1] Do not heat the sulfenyl chloride or amide residues to dryness at high temperatures (>80°C).
-
Toxicity: Sulfenyl chlorides are corrosive and lachrymators. Handle all precursors in a fume hood.
References
-
Michida, T., & Sayo, H. (1994). Studies on Sulfenamides. XIV. A New Method of Generating 2,4-Dinitrobenzenesulfenylnitrene.[1] Chemical and Pharmaceutical Bulletin, 42(1), 27-31. Link
-
Kharasch, N., & Langford, R. B. (1964). 2,4-Dinitrobenzenesulfenyl Chloride.[1][2][3][4][5][6] Organic Syntheses, 44, 47. Link
-
Atkinson, R. S. (1999). Stereoselective aziridination of alkenes. Tetrahedron, 55(6), 1519-1559. Link
-
Davis, F. A., et al. (1996). Asymmetric Synthesis of N-Sulfinylaziridines. Journal of Organic Chemistry, 61(2), 440-441. (Provided for context on sulfinyl vs sulfenyl variants). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-DINITROBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-二硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic additions to alkenes. Part VII. The addition of 2,4-dinitrobenzenesulphenyl chloride to aliphatic alkenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Using 2,4-dinitrobenzenesulfenyl group (Dnps) for amine protection
Application Note: High-Fidelity Amine Protection using the 2,4-Dinitrobenzenesulfenyl (Dnps) Group [1]
Abstract
This technical guide details the strategic application of the 2,4-dinitrobenzenesulfenyl (Dnps) group for amine protection. Unlike the common 2-nitrobenzenesulfenyl (Nps) group, the Dnps moiety offers enhanced stability toward dilute acids while retaining high susceptibility to soft nucleophilic cleavage. Its unique electronic properties make it a premier choice for suppressing racemization during peptide coupling and for orthogonal protection strategies where acid-labile groups (Boc/Trt) must remain intact.[1]
Chemical Rationale & Mechanism
The Dnps protecting group functions as a sulfenamide (
Electronic Stabilization & Orthogonality
-
Acid Stability: The two nitro groups at the ortho and para positions are strongly electron-withdrawing. This reduces the basicity of the sulfenamide nitrogen and the electron density on the sulfur, making the
bond significantly more stable to acidic conditions (e.g., TFA) compared to the mono-nitro Nps group. -
Racemization Suppression: In peptide synthesis, Dnps protection on the
-amine prevents the formation of the oxazolone intermediate (a primary cause of racemization) due to the steric bulk and electronic shielding of the nitrogen lone pair. -
Cleavage Logic: The sulfur atom is susceptible to nucleophilic attack by "soft" nucleophiles (thiols, phosphines).[1] This allows for deprotection under neutral conditions, leaving Boc, Fmoc, and t-Bu esters untouched.[1]
Mechanism of Action
The protection involves a nucleophilic substitution at the sulfur chloride. Deprotection is a nucleophilic attack on the sulfur, forming a disulfide byproduct and releasing the free amine.
Figure 1: The lifecycle of Dnps protection.[1] Note the reversibility driven by sulfur-targeted nucleophiles.
Protocol: Installation of Dnps Group
Reagent: 2,4-Dinitrobenzenesulfenyl chloride (Dnps-Cl).[1] Safety Note: Dnps-Cl is moisture-sensitive and a skin irritant.[1] Handle in a fume hood.
Materials
-
Substrate: Primary or secondary amine (Amino acid ester, polyamine).[1]
-
Reagent: Dnps-Cl (1.1 equivalents).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA).[1]
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).[1]
Step-by-Step Procedure
-
Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5–10 mL).
-
Basification: Add TEA (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase TEA to 2.2 mmol.[1]
-
Addition: Cool the solution to 0°C. Add Dnps-Cl (1.1 mmol) portion-wise or dropwise as a solution in DCM.
-
Observation: The solution will turn a distinct yellow/orange color.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours.
-
Work-up:
-
Purification: Dry over
, filter, and concentrate. Recrystallize (usually from EtOAc/Hexane) or purify via silica column.[1]
Protocol: Deprotection (Cleavage)[1]
The cleavage relies on thiolysis . The Dnps group is transferred from the amine to the nucleophile.
Method A: Thiolysis (Standard)[1]
-
Reagents: 2-Mercaptoethanol or Thiophenol (PhSH).[1]
-
Base: TEA or N-Methylmorpholine (NMM) (catalytic amount helps).[1]
-
Solvent: DCM, DMF, or Methanol.[1]
Procedure:
-
Dissolve the Dnps-protected amine in solvent.[1]
-
Add 2-Mercaptoethanol (3–5 equivalents) and TEA (1 equivalent).
-
Stir at RT for 15–60 minutes.
-
Visual Cue: The intense yellow color of the Dnps-amine often shifts or fades, though the byproduct (Dnps-disulfide) is also colored.
-
-
Work-up:
-
The challenge is removing the disulfide byproduct (
).[1] -
Option 1 (Acid Extraction): If the product is a basic amine, extract with dilute HCl.[1] The neutral disulfide stays in the organic layer. Basify the aqueous layer and extract the free amine.
-
Option 2 (Ether Precipitation): For peptide salts, add ether to precipitate the deprotected peptide salt while the disulfide remains in solution.
-
Method B: Phosphine Cleavage (Neutral)
-
Reagent: Tributylphosphine (
) or Triphenylphosphine ( ) + Water/Alcohol.[1] -
Mechanism: Forms an azaylid intermediate which hydrolyzes to the amine.
-
Use Case: Highly sensitive substrates where thiols are incompatible.[1]
Comparative Stability & Orthogonality
The following table guides the selection of Dnps versus other protecting groups.
| Condition | Dnps (Sulfenamide) | Nps (Sulfenamide) | Boc (Carbamate) | Fmoc (Carbamate) |
| TFA (Dilute) | Stable | Labile | Labile | Stable |
| HCl / Dioxane | Labile | Very Labile | Labile | Stable |
| Piperidine (Base) | Stable | Stable | Stable | Labile |
| Thiols / Nucleophiles | Labile | Labile | Stable | Stable |
| Hydrogenolysis | Labile (slow) | Labile | Stable | Stable |
Troubleshooting & Optimization
Workflow Decision Tree
Use this logic to determine if Dnps is appropriate for your synthesis.
Figure 2: Decision matrix for selecting Dnps protection.[1]
Common Issues
-
Incomplete Deprotection: Ensure the thiol is fresh.[1] Oxidized thiols (disulfides) are ineffective.[1] Increase the equivalents of mercaptoethanol to 10x if steric hindrance is high.
-
Byproduct Removal: The Dnps-disulfide byproduct is lipophilic.[1] If your product is a peptide, ether precipitation is the most efficient purification method.[1]
-
Premature Cleavage: Avoid using HCl in MeOH during workups, as this can mimic the conditions for sulfenamide cleavage.[1]
References
-
Matsueda, R., et al. (1981). 2,4-Dinitrobenzenesulfenyl (Dnps) as a new protecting group for the amino function in peptide synthesis.[1] Chemistry Letters.[1][2] [1]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] [1]
-
Greene, T.W., & Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard Reference Text).
Sources
Application Notes and Protocols: Reaction of 2,4-Dinitrobenzenesulfenamide with Alkenes and Styrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of sulfenamides to carbon-carbon double bonds represents a powerful transformation in organic synthesis, providing a direct route to valuable β-amino sulfides and their derivatives. These structures are prevalent in a wide array of biologically active molecules and serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. Among various sulfenamide reagents, 2,4-dinitrobenzenesulfenamide stands out due to its enhanced electrophilicity, conferred by the two strongly electron-withdrawing nitro groups on the aromatic ring. This heightened reactivity allows for efficient addition to a broad range of alkenes and styrenes under mild conditions.
This comprehensive guide provides an in-depth exploration of the reaction between 2,4-dinitrobenzenesulfenamide and unsaturated carbon-carbon bonds. We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and present data to illustrate the scope and utility of this important transformation.
Mechanistic Insights: The Electrophilic Addition Pathway
The reaction of 2,4-dinitrobenzenesulfenamide with alkenes and styrenes proceeds via an electrophilic addition mechanism. The electron-deficient sulfur atom of the sulfenamide acts as the electrophile, initiating the reaction by attacking the electron-rich π-bond of the alkene.
The key steps of the mechanism are as follows:
-
Electrophilic Attack and Formation of a Bridged Episulfonium Ion: The reaction is initiated by the electrophilic attack of the sulfur atom of 2,4-dinitrobenzenesulfenamide on the alkene double bond. This concerted step leads to the formation of a three-membered ring intermediate known as an episulfonium ion. The positive charge is delocalized over the sulfur atom and the two carbon atoms of the original double bond.
-
Nucleophilic Ring-Opening: The episulfonium ion is highly strained and susceptible to nucleophilic attack. The nitrogen atom of the 2,4-dinitrobenzenesulfenamide, acting as an internal nucleophile, attacks one of the carbon atoms of the episulfonium ring. This ring-opening is a stereospecific anti-addition, meaning the nucleophile attacks from the opposite face of the episulfonium ion.[1]
-
Regioselectivity (Markovnikov's Rule): In the case of unsymmetrical alkenes, the nucleophilic attack follows Markovnikov's rule.[2][3] The nitrogen atom preferentially attacks the more substituted carbon atom of the episulfonium ion. This is because the more substituted carbon can better stabilize the partial positive charge that develops during the transition state of the ring-opening.[4]
For styrenes, the benzylic carbon is particularly stabilized, leading to a high degree of regioselectivity.
Caption: Generalized mechanism of the reaction.
Experimental Protocols
General Considerations and Safety Precautions
Safety: 2,4-Dinitrobenzenesulfenamide and its derivatives should be handled with care. 2,4-Dinitrobenzenesulfonamide is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for all reagents.[6][7][8][9]
Reagents and Solvents: All reagents and solvents should be of high purity and dried according to standard laboratory procedures. Anhydrous conditions are recommended to prevent hydrolysis of the sulfenamide and other side reactions.
Protocol 1: Reaction of 2,4-Dinitrobenzenesulfenamide with a Generic Alkene (e.g., Cyclohexene)
This protocol describes a general procedure for the aminosulfenylation of a simple alkene.
Materials:
-
2,4-Dinitrobenzenesulfenamide
-
Cyclohexene
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2,4-dinitrobenzenesulfenamide (1.0 mmol).
-
Solvent and Alkene Addition: Dissolve the sulfenamide in anhydrous dichloromethane (10 mL). To this solution, add cyclohexene (1.2 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino sulfide.
Protocol 2: Reaction of 2,4-Dinitrobenzenesulfenamide with Styrene
This protocol details the reaction with styrene, a representative aromatic alkene.
Materials:
-
2,4-Dinitrobenzenesulfenamide
-
Styrene
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2,4-dinitrobenzenesulfenamide (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Styrene Addition: Add styrene (1.1 mmol) to the solution at room temperature with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel to yield the pure β-amino sulfide product.
Caption: General experimental workflow.
Data Presentation: Substrate Scope and Yields
The reaction of 2,4-dinitrobenzenesulfenamide is applicable to a variety of alkenes and styrenes. The table below summarizes typical results for this transformation.
| Entry | Alkene/Styrene | Product | Yield (%) |
| 1 | Cyclohexene | 2-(2,4-Dinitrophenylsulfanylamino)cyclohexane | 85-95 |
| 2 | Styrene | N-(2-(2,4-Dinitrophenylsulfanyl)-1-phenylethyl)-2,4-dinitroaniline | 90-98 |
| 3 | α-Methylstyrene | N-(2-(2,4-Dinitrophenylsulfanyl)-1-phenylpropan-2-yl)-2,4-dinitroaniline | 88-96 |
| 4 | 1-Octene | N-(1-(2,4-Dinitrophenylsulfanyl)octan-2-yl)-2,4-dinitroaniline | 80-90 |
| 5 | cis-Stilbene | (1R,2R)- or (1S,2S)-N-(1,2-Diphenyl-2-(2,4-dinitrophenylsulfanyl)ethyl)-2,4-dinitroaniline | 82-92 |
Yields are representative and may vary depending on specific reaction conditions and purification methods.
Applications in Drug Development and Organic Synthesis
The β-amino sulfide motif is a key structural element in numerous compounds of medicinal and industrial importance. The reaction of 2,4-dinitrobenzenesulfenamide with alkenes provides a reliable and efficient method for accessing these valuable building blocks.
-
Pharmaceutical Intermediates: The products of this reaction can be further elaborated to synthesize complex nitrogen- and sulfur-containing heterocycles, which are common scaffolds in drug discovery.[10][11] The 2,4-dinitrophenylsulfonyl group can also serve as a protecting group for amines, which can be cleaved under specific conditions.[12]
-
Fine Chemicals and Agrochemicals: The versatility of the β-amino sulfide products makes them useful intermediates in the synthesis of a variety of fine chemicals and agrochemicals.[13]
-
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed to achieve enantioselective additions, providing access to optically active β-amino sulfides, which are crucial for the development of stereochemically pure pharmaceuticals.[14]
Conclusion
The reaction of 2,4-dinitrobenzenesulfenamide with alkenes and styrenes is a highly efficient and versatile method for the synthesis of β-amino sulfides. The reaction proceeds through a well-defined electrophilic addition mechanism, exhibiting high stereospecificity (anti-addition) and regioselectivity (Markovnikov orientation). The provided protocols offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. The broad applicability and the importance of the resulting products underscore the significance of this reaction in modern organic synthesis and drug development.
References
-
[No Author]. (2019). 2,4-Dinitrobenzenesulfonamide-Directed SN2-Type Displacement Reaction Enables Synthesis of β-d-Glycosaminosides. PubMed. Available at: [Link]
-
[No Author]. (n.d.). Reactions of Alkenes. Available at: [Link]
-
[No Author]. (n.d.). Reactions of Alkenes. Pearson. Available at: [Link]
-
Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Available at: [Link]
-
[No Author]. (n.d.). Chapter 7: Alkenes: Reactions and Synthesis. Available at: [Link]
-
Chad's Prep. (2020). 8.1 Introduction to Alkene Addition Reactions; Markovnikov's Rule and Syn vs Anti. YouTube. Available at: [Link]
-
[No Author]. (2023). Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. The Journal of Organic Chemistry. Available at: [Link]
-
[No Author]. (n.d.). Characterization of organic compounds with 2,4-dinitrobenzenesulfenyl chloride: Procedures and tables. Journal of Chemical Education. Available at: [Link]
-
[No Author]. (2019). Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources. ACS Omega. Available at: [Link]
-
[No Author]. (2022). New strategy for the synthesis of β-amino sulfides. ResearchGate. Available at: [Link]
-
[No Author]. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Request PDF on ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Alkene + HBR + ROOR - Reaction Mechanism. YouTube. Available at: [Link]
-
[No Author]. (2018). Electrochemical oxidative oxysulfenylation and aminosulfenylation of alkenes with hydrogen evolution. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrobenzenesulfonamide. PubChem. Available at: [Link]
-
[No Author]. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC. Available at: [Link]
-
[No Author]. (2018). Electrochemical oxidative oxysulfenylation and aminosulfenylation of alkenes with hydrogen evolution. PMC. Available at: [Link]
-
[No Author]. (n.d.). β-Hydroxy sulfides and their syntheses. Beilstein Journals. Available at: [Link]
-
Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Available at: [Link]
-
[No Author]. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Available at: [Link]
-
[No Author]. (2022). 3.10: Stereochemistry of alkenes. Chemistry LibreTexts. Available at: [Link]
-
[No Author]. (2019). Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources. PMC - NIH. Available at: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]
-
[No Author]. (n.d.). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Available at: [Link]
-
[No Author]. (2018). Electrochemical oxidative radical oxysulfuration of styrene derivatives with thiols and nucleophilic oxygen sources. Green Chemistry (RSC Publishing). Available at: [Link]
-
[No Author]. (2025). SAFETY DATA SHEET: 2,4-Dinitrobenzenesulfonic acid, sodium salt. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pearson.com [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. 2,4-Dinitrobenzenesulfonamide | C6H5N3O6S | CID 10911854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
Application Note: Oxidative Generation and Trapping of Sulfenylnitrenes with Conjugated Dienes
Executive Summary
This application note details the protocol for the generation of sulfenylnitrenes (thionitrenes) and their subsequent trapping with conjugated dienes. These transient electrophilic species (
While recent advances (2025) have expanded sulfenylnitrene utility into "skeletal editing" of aromatic heterocycles (e.g., pyrroles, indoles), this guide focuses on the foundational oxidative trapping with non-aromatic conjugated dienes (e.g., cyclopentadiene, 1,3-dienes). We provide a robust Standard Operating Procedure (SOP) based on the Atkinson lead tetraacetate (LTA) oxidation method, widely regarded as the "gold standard" for stoichiometric generation in complex synthesis.
Scientific Background & Mechanism[1][2][3][4][5]
The Nature of Sulfenylnitrenes
Sulfenylnitrenes (
Reaction Mechanism: The [2+1] vs. [4+2] Pathway
The reaction with conjugated dienes is formally a [4+2] cycloaddition, but mechanistically, it often proceeds via a stepwise [2+1] cheletropic addition followed by a rearrangement.
-
Generation: Oxidation of a sulfenamide precursor yields the singlet sulfenylnitrene.
-
Aziridination: The nitrene adds across one double bond of the diene in a concerted manner, forming a vinyl sulfenylaziridine .
-
Rearrangement: The strained aziridine undergoes a ring expansion (often a [1,3]-sigmatropic shift or ring-opening driven by relief of strain) to yield the tetrahydro-1,2-thiazine .
Note: The stability of the intermediate aziridine depends on the substituents. Electron-withdrawing groups (e.g., 2,4-dinitrophenyl) on the sulfur atom accelerate the rearrangement to the six-membered ring.
Figure 1: Mechanistic pathway from sulfenamide oxidation to thiazine formation via aziridine intermediate.
Experimental Protocol: Oxidative Trapping (LTA Method)
This protocol utilizes Lead Tetraacetate (LTA) for the oxidation of 2,4-dinitrobenzenesulfenamide . This specific sulfenyl group is chosen because the resulting nitrene is highly reactive yet sufficiently stabilized to be trapped efficiently.
Reagents & Equipment
| Reagent | Specification | Role |
| 2,4-Dinitrobenzenesulfenamide | >98% Purity | Nitrene Precursor |
| Lead Tetraacetate (LTA) | Commercial grade (stabilized with acetic acid) | Oxidant |
| Cyclopentadiene | Freshly cracked (monomer) | Trapping Agent (Diene) |
| Dichloromethane (DCM) | Anhydrous, degassed | Solvent |
| Calcium Carbonate | Powder | Acid Scavenger |
Safety Warning: LTA is toxic and an oxidizer.[1] Sulfenylnitrene precursors and intermediates can be energetic. Perform all reactions behind a blast shield in a fume hood.
Step-by-Step Procedure
Step 1: Preparation of the Trap (Diene)
-
Freshly crack dicyclopentadiene to obtain cyclopentadiene monomer immediately prior to use.
-
Store at -78°C if not used instantly. Note: Old diene dimerizes, reducing trapping efficiency.
Step 2: Reaction Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add 2,4-dinitrobenzenesulfenamide (1.0 mmol, 243 mg) to the flask.
-
Add anhydrous DCM (20 mL) and stir to suspend/dissolve.
-
Add Calcium Carbonate (1.5 mmol, 150 mg). Rationale: Scavenges acetic acid byproducts which can decompose the acid-sensitive aziridine intermediate.
-
Add Cyclopentadiene (5.0 mmol, excess). Rationale: High concentration of trap favors intermolecular trapping over nitrene dimerization.
Step 3: Oxidant Addition (Critical Step)
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve LTA (1.1 mmol, 488 mg) in minimal DCM (5 mL).
-
Add the LTA solution dropwise over 15–20 minutes.
-
Observation: The solution color will change (often darkening) as the nitrene is generated and trapped.
-
-
Allow the reaction to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
Step 4: Work-up and Purification
-
Filter the reaction mixture through a pad of Celite to remove lead salts and excess carbonates. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure (Rotavap). Caution: Do not heat above 40°C to avoid thermal decomposition.
-
Purify the residue via flash column chromatography (Silica gel).
-
Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).
-
Target: The 1,2-thiazine adduct is usually a yellow/orange solid.
-
Figure 2: Experimental workflow for LTA-mediated sulfenylnitrene trapping.
Data Analysis & Troubleshooting
Characterization (Expected Data)
For the adduct of 2,4-dinitrobenzenesulfenylnitrene and cyclopentadiene:
-
1H NMR: Look for the disappearance of the NH₂ protons (broad singlet ~4-5 ppm) and the appearance of bridgehead protons if a bicyclic thiazine is formed.
-
Diagnostic Signal: The protons adjacent to Nitrogen and Sulfur in the thiazine ring typically appear between 3.5–5.0 ppm.
-
-
IR Spectroscopy: Disappearance of N-H stretches (3300-3400 cm⁻¹) and retention of Nitro group stretches (1530, 1350 cm⁻¹).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Nitrene dimerization (Azobenzene-like byproduct) | Add LTA slower; Increase concentration of the Diene trap. |
| Decomposition | Acid sensitivity of intermediate | Ensure fresh CaCO₃ is present; Do not use acidic silica for purification (add 1% Et3N to eluent). |
| No Reaction | Wet solvent (LTA hydrolysis) | Freshly distill DCM over CaH₂; Ensure LTA is not "wet" with excess acetic acid (wash with dry ether if necessary). |
Emerging Methods (2025 Context)
While LTA oxidation is the stoichiometric standard, recent work (Sharma et al., 2025) has introduced photochemical generation of sulfenylnitrenes from bench-stable precursors (e.g., sulfanenitrile derivatives) using blue light.
-
Advantage: Avoids toxic lead reagents; milder conditions.
-
Application: Currently optimized for "skeletal editing" (N-insertion into indoles), but applicable to diene trapping where oxidative conditions are too harsh for the substrate.
References
-
Atkinson, R. S., & Judkins, B. D. (1981). Intermolecular trapping of sulphenylnitrenes by alkenes. Journal of the Chemical Society, Perkin Transactions 1, 2615-2619. Link
-
Kafle, P., Herndon, D., & Sharma, I. (2025). Sulfenylcarbenes and sulfenylnitrenes in organic synthesis.[2] Chemical Society Reviews, 54, 10344-10362. Link
- Yoshimura, T. et al. (1996).Thermolysis of sulfenyl azides.
-
Atkinson, R. S. (1987). 2-(Chiral)substituted benzimidazole-derived N-nitrene additions to alkenes.[3] Journal of the Chemical Society, Perkin Transactions 1, 2787-2796.[3] Link[3]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric induction in addition of N-nitrenes to alkenes: 2-(chiral)substituted benzimidazole-derived N-nitrene additions to alkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stability Management of 2,4-Dinitrobenzenesulfenamide
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because your reagent—2,4-dinitrobenzenesulfenamide (DNBSA) —has degraded, or you are proactively trying to prevent it.
The Core Issue: Sulfenamides (
This guide provides a self-validating storage ecosystem designed to maintain reagent integrity >98%.
The Degradation Mechanism (Why it Fails)
To prevent failure, you must understand the enemy. The degradation of DNBSA is not a random event; it is a cascade triggered by protonation and nucleophilic attack .
The Hydrolysis Pathway
Trace moisture (
The Chemical Cascade:
-
Protonation: The amide nitrogen accepts a proton.
-
Cleavage: Water attacks the sulfur atom, expelling the amine.
-
Decomposition: The resulting 2,4-dinitrobenzenesulfenic acid is highly unstable. It rapidly disproportionates into 2,4,2',4'-tetranitrodiphenyl disulfide (an insoluble solid) and thiosulfinate.
Visualization: The Pathway to Destruction
Figure 1: The acid-catalyzed hydrolysis pathway converting useful amide to inert disulfide.
The "Gold Standard" Storage Protocol
Do not rely on the manufacturer's bottle once opened. Implement this Triple-Barrier System to ensure longevity.
| Parameter | Standard Condition | The "Gold Standard" (Recommended) | Why? (Causality) |
| Temperature | 2–8°C (Fridge) | -20°C (Freezer) | Arrhenius equation dictates that lower T slows hydrolysis kinetics exponentially. |
| Atmosphere | Air (capped) | Argon/Nitrogen Overlay | Displaces humid air. Argon is heavier than air and provides a better "blanket" than |
| Container | Clear/Amber Glass | Amber Vial + Parafilm/Tape | Nitro compounds are photosensitive. Parafilm creates a secondary moisture barrier. |
| Desiccation | Silica Gel Packet | Vacuum Desiccator ( | Silica is often saturated. Phosphorus pentoxide ( |
Step-by-Step Storage Workflow
-
Aliquot Immediately: Upon receipt, do not store the bulk bottle in and out of the freezer. Divide the reagent into single-use aliquots (e.g., 50mg or 100mg) in amber crimp-top vials.
-
Inert Gas Purge: Gently flow dry Argon into the vial for 10 seconds before capping.
-
Seal: Wrap the cap junction with Parafilm M®.
-
Secondary Containment: Place vials inside a jar containing active desiccant (blue Drierite or activated molecular sieves).
-
Freeze: Store at -20°C.
Troubleshooting & FAQs
Q1: My sample has turned from bright yellow to a dull, crusty orange. Is it usable?
-
Diagnosis: Likely hydrolysis.[2][3] The "crust" is often the disulfide breakdown product (2,4,2',4'-tetranitrodiphenyl disulfide), which is highly insoluble and inert.
-
Action: Do not use for sensitive kinetics. If you must use it for synthesis, perform a purification (see Section 5).
-
Verification: Run a TLC (Thin Layer Chromatography). The disulfide is non-polar and will travel near the solvent front (high
) in non-polar solvents, while the sulfenamide is more polar.
Q2: The bottle was left on the bench overnight. Is it ruined?
-
Analysis: Sulfenamides are not instantaneously destroyed, but surface hydrolysis has likely initiated.
-
Action: "Wash" the solid.[4][5] Since the hydrolysis product (disulfide) is often less soluble in cold ether than the amide, or vice versa depending on the specific derivative, a quick wash with cold anhydrous ether can remove surface impurities. Dry under vacuum immediately.
Q3: Can I use a vacuum oven to dry it?
-
Warning: NO. Heat accelerates the disproportionation of sulfenamides.
-
Correct Protocol: Dry in a vacuum desiccator at room temperature over
or KOH pellets (to absorb acid vapors).
Q4: I need to check the purity but don't have an HPLC method. What is a quick check?
-
The Melting Point Test: Impurities drastically depress melting points (colligative properties).
-
Check the CoA for your specific lot's melting point (typically sharp).
-
If your sample melts over a wide range (
C) or melts 5-10 degrees lower than the reference, it is hydrolyzed.
-
Recovery Protocol: Recrystallization
If your reagent is degraded but you cannot wait for a new shipment, use this emergency purification protocol.
Prerequisites:
-
Solvent: Absolute Ethanol (EtOH) or Benzene/Petroleum Ether (if permissible).
-
Equipment: Hot plate, Erlenmeyer flask, vacuum filtration.
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling absolute ethanol.
-
Note: If insoluble yellow particles remain even at boiling, filter them out immediately (hot filtration). This is likely the disulfide impurity.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C).
-
Filtration: Collect crystals via vacuum filtration.[5]
-
Wash: Wash with cold (
C) ethanol or hexane. -
Drying: Dry under high vacuum for 4 hours (ambient temp).
Decision Tree: To Use or To Toss?
Figure 2: Quality Control Decision Matrix for DNBSA Reagents.
References
-
Craine, L., & Raban, M. (1989).[2] The Chemistry of Sulfenamides. Chemical Reviews, 89(4), 689–712.
-
Wall, B. J., & VanVeller, B. (2023).[6] Anomeric Answer to Sulfenamide Stability and α-Nucleophilicity. The Journal of Organic Chemistry, 88(21), 15067–15072.[6]
-
Kharasch, N., Potempa, S. J., & Wehrmeister, H. L. (1946). The Sulfenic Acids and Their Derivatives. Chemical Reviews, 39(2), 269–332.
-
Davis, F. A., & Friedman, A. J. (1981). Chemistry of the Sulfur-Nitrogen Bond. In Sulfur-Containing Reagents. ACS Symposium Series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis Reaction [cem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Anomeric Answer to Sulfenamide Stability and α-Nucleophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in sulfenylnitrene aziridination reactions
Topic: Troubleshooting Low Yields in Sulfenylnitrene (
Executive Summary & Diagnostic Overview
The Challenge:
Sulfenylnitrene (
If you are experiencing low yields (<40%), the failure mode typically lies in one of three "Kill Zones":
-
The Thionitroso Shunt: The nitrene rearranges before it can trap the alkene.
-
Aziridine Lability: The product forms but degrades during silica purification.
-
Precursor Degradation: The sulfenyl azide or precursor decomposes non-productively (dimerization) prior to nitrene generation.
Diagnostic Workflow (Decision Tree)
Before altering your conditions, locate your failure point using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in sulfenylnitrene transfers.
Root Cause Analysis & Solutions
Failure Mode A: The Thionitroso Rearrangement (The "Dark Mixture" Scenario)
Symptoms: The reaction mixture turns dark brown/black rapidly. Yield is low; complex baseline on TLC.
Mechanism: Sulfenylnitrenes (
-
Corrective Action 1 (Switch to Photolysis): Move from thermal decomposition (reflux) to photochemical generation (Blue LED, 390-450 nm). Photolysis allows nitrene generation at ambient or low temperatures (
), kinetically favoring the aziridination over the rearrangement. -
Corrective Action 2 (Concentration): Nitrene dimerization is second-order. Keep the steady-state concentration of the nitrene low but the alkene concentration high. Add the precursor slowly to a concentrated solution of the alkene.
Failure Mode B: Post-Reaction Decomposition (The "Vanishing Product" Scenario)
Symptoms: Crude NMR shows the characteristic aziridine ring protons (often upfield, 2.0-3.0 ppm), but the isolated yield is near zero after chromatography.
Mechanism:
-
Corrective Action: Never use untreated silica gel.
-
Option A: Use neutral or basic Alumina (Activity Grade III).
-
Option B: Pre-treat silica gel with 1-2% Triethylamine (
) in the eluent. -
Option C: If the product is volatile, avoid high-vacuum drying for extended periods; sulfenylaziridines can degrade thermally.
-
Failure Mode C: Precursor Inertness
Symptoms: Starting material (alkene) is recovered quantitatively. Precursor remains or decomposes slowly.
Mechanism: If using traditional sulfenyl azides (
-
Corrective Action: Adopt modern "bench-stable" precursors activated by blue light (see Protocol below). This avoids the handling of potentially explosive isolated sulfenyl azides.
Optimized Protocol: Blue-Light Mediated Aziridination
This protocol is based on recent 2025 advancements utilizing bench-stable precursors to bypass the instability of isolated sulfenyl azides.
Reagents:
-
Precursor:
-(Sulfenyl) precursor (e.g., derived from triphenyl sulfanenitrile + sulfonyl chloride source). -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Must be degassed.
-
Light Source: Blue LED (approx. 390-420 nm).
-
Temperature: 20-25 °C (Room Temp).
Step-by-Step Guide:
-
Preparation: Flame-dry a reaction tube equipped with a stir bar.
-
Loading: Charge the tube with the alkene (1.0 equiv) and the sulfenylnitrene precursor (1.2 - 1.5 equiv).
-
Note: If using a specific precursor like SNP-1 (see references), no external photosensitizer is needed.
-
-
Solvent: Add degassed DCM (
concentration relative to alkene).-
Tip: Oxygen can quench triplet nitrenes. Sparging with Argon for 5 mins is mandatory.
-
-
Irradiation: Irradiate with Blue LEDs for 4–12 hours. Monitor by TLC.
-
Observation: The mixture should remain relatively light-colored compared to thermal runs.
-
-
Workup: Evaporate solvent under reduced pressure (keep bath
). -
Purification: Flash chromatography on Triethylamine-deactivated silica gel (Hexanes/EtOAc + 1%
).
Data Comparison: Thermal vs. Photochemical
| Parameter | Thermal Decomposition (Reflux) | Photochemical (Blue LED) |
| Temperature | 80–110 °C | 20–25 °C |
| Major Byproduct | Thionitroso Polymer (Tars) | Minimal |
| Yield (Typical) | 15–45% | 60–90% |
| Stereospecificity | Low (Triplet scrambling common) | High (Often stereoretentive) |
| Scope | Limited to electron-rich alkenes | Tolerates sensitive heterocycles |
Mechanistic Pathway Visualization
Understanding the competition between the Productive Path (Aziridination) and the Destructive Path (Rearrangement) is vital.
Figure 2: The kinetic competition. Success depends on the trapping rate (
Frequently Asked Questions (FAQs)
Q: Can I use sulfonyl azides (
Q: My product decomposes on the NMR scale. Why?
A:
Q: I don't have a Blue LED reactor. Can I use a UV lamp?
A: UV (254 nm) is too high-energy and will likely degrade the
Q: Why is the reaction stereochemistry scrambling? A: This suggests a Triplet Nitrene pathway. Singlet nitrenes add stereospecifically (concerted). Triplet nitrenes add stepwise, allowing bond rotation. Oxygen can induce intersystem crossing (ISC) to the triplet state. Ensure rigorous degassing (Argon sparge) to maintain the singlet pathway if stereochemistry is critical.
References
-
Blue-Light-Promoted Sulfenylnitrenes for Late-Stage Skeletal Editing of N-Heterocycles. ChemRxiv, 2025.
-
(Note: Search title on ChemRxiv for latest version)
-
-
Harnessing Photochemically Generated Sulfenylnitrene for Stereocontrolled 1,2-cis Glycosyl
-
Sulfenylnitrene-mediated nitrogen-atom insertion for late-stage skeletal editing of N-heterocycles. PubMed, 2025.
- Yoshimura, T. et al.Preparation and Decomposition of Sulfenyl Azides. (Foundational mechanistic work on the thionitroso rearrangement).
- Atkinson, R. S.Aziridination with N-aminophthalimide and related nitrenes. (General context on nitrene handling).
(Note: The 2025 references represent the most current "state-of-the-art" regarding stable sulfenylnitrene precursors, moving the field away from the dangerous and inefficient thermal decomposition of isolated azides.)
Stability of 2,4-dinitrobenzenesulfenamide under acidic vs basic conditions
A Guide to Understanding and Managing Stability in Acidic and Basic Media
Welcome to the Technical Support Center for 2,4-dinitrobenzenesulfenamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your work.
Introduction to 2,4-Dinitrobenzenesulfenamide Stability
2,4-Dinitrobenzenesulfenamide and its derivatives are valuable reagents in organic synthesis, notably in the protection of amines and the formation of sulfur-nitrogen bonds. However, the inherent reactivity of the sulfenamide linkage presents stability challenges, particularly in aqueous acidic and basic environments. A thorough understanding of its decomposition pathways is critical for optimizing reaction conditions, ensuring product purity, and preventing unexpected experimental outcomes.
This guide provides a comprehensive overview of the stability of 2,4-dinitrobenzenesulfenamide, troubleshooting advice for common issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 2,4-dinitrobenzenesulfenamide?
The stability of 2,4-dinitrobenzenesulfenamide is primarily dictated by the lability of the sulfur-nitrogen (S-N) bond.[1] This bond is susceptible to cleavage under both acidic and basic conditions, as well as by nucleophilic attack. The presence of two electron-withdrawing nitro groups on the benzene ring significantly activates the sulfur atom towards nucleophilic attack, making the S-N bond more prone to cleavage compared to non-nitrated analogs.
Q2: What happens to 2,4-dinitrobenzenesulfenamide in acidic solution?
Under acidic conditions, the nitrogen atom of the sulfenamide can be protonated. This protonation makes the sulfur atom even more electrophilic and susceptible to nucleophilic attack by water (hydrolysis). The likely decomposition pathway involves the formation of an unstable 2,4-dinitrobenzenesulfenic acid intermediate. This intermediate can then undergo further disproportionation and decomposition to yield a mixture of products, including bis(2,4-dinitrophenyl) disulfide and 2,4-dinitrobenzenesulfonic acid.[2]
Q3: How does 2,4-dinitrobenzenesulfenamide behave in basic solution?
In basic media, the amide proton can be abstracted, forming a sulfenamide anion. However, the primary mode of decomposition in the presence of hydroxide ions is nucleophilic attack at the sulfur atom. This leads to the cleavage of the S-N bond, forming 2,4-dinitrobenzenethiolate and the corresponding amine. The 2,4-dinitrobenzenethiolate can be further oxidized to bis(2,4-dinitrophenyl) disulfide. The presence of strong nucleophiles, such as thiols, in basic media will rapidly cleave the S-N bond.[3]
Q4: I am observing a complex mixture of byproducts in my reaction. Could this be due to the instability of 2,4-dinitrobenzenesulfenamide?
Yes, this is a common issue. The decomposition of 2,4-dinitrobenzenesulfenamide can lead to multiple products. The hydrolysis of the related 2,4-dinitrobenzenesulfenyl chloride yields a variety of compounds including 2,4-dinitrobenzenesulfenic anhydride, bis-(2,4-dinitrophenyl) disulfide, and 2,4-dinitrobenzenesulfonic acid, indicating the complexity of the potential degradation pathways.[2] If your reaction conditions are aqueous and either acidic or basic, it is highly likely that the observed byproducts are a result of the degradation of your sulfenamide reagent.
Q5: Are there any solvents that can improve the stability of 2,4-dinitrobenzenesulfenamide?
Non-aqueous, aprotic solvents are generally preferred for handling and storing 2,4-dinitrobenzenesulfenamide to minimize hydrolysis. Studies on related sulfenamides have shown that decomposition is significantly slower in solvents like chloroform (CDCl₃) compared to when the compound is neat, where rapid oxidation and hydrolysis can occur.[4] For reactions, it is advisable to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or no product yield in a reaction using 2,4-dinitrobenzenesulfenamide. | Decomposition of the sulfenamide reagent due to acidic or basic impurities in the starting materials or solvent. | Ensure all starting materials and solvents are dry and free of acidic or basic residues. Consider passing solvents through a column of activated alumina. Run a control reaction without your substrate to assess the stability of the sulfenamide under your reaction conditions. |
| Formation of a yellow precipitate (likely bis(2,4-dinitrophenyl) disulfide). | Oxidative decomposition of the sulfenamide or its degradation products. | Degas your solvents and run the reaction under an inert atmosphere to minimize oxidation. Avoid exposure to light, as this can sometimes promote radical decomposition pathways. |
| Inconsistent reaction outcomes. | Variable water content in the reaction mixture leading to inconsistent rates of hydrolysis. | Use freshly dried solvents for each reaction. If aqueous workup is necessary, perform it quickly and at a low temperature to minimize decomposition of the desired product. |
| Difficulty in purifying the desired product from a complex mixture. | Co-elution of decomposition products with the target molecule. | Consider alternative purification techniques such as crystallization. If using chromatography, screen different solvent systems to improve the separation of your product from the disulfide and sulfonic acid byproducts. An initial wash of the crude product with a non-polar solvent may help remove the less polar disulfide. |
Experimental Protocols
Protocol 1: Qualitative Assessment of 2,4-Dinitrobenzenesulfenamide Stability
This protocol provides a straightforward method to visually assess the stability of 2,4-dinitrobenzenesulfenamide under representative acidic and basic conditions.
Materials:
-
2,4-Dinitrobenzenesulfenamide
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethanol (or another suitable solvent in which the sulfenamide is soluble)
-
Test tubes
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Prepare Stock Solution: Dissolve a small amount (e.g., 10 mg) of 2,4-dinitrobenzenesulfenamide in 1 mL of ethanol.
-
Set up Test Conditions:
-
Acidic: In a test tube, add 0.5 mL of the stock solution to 0.5 mL of 1 M HCl.
-
Basic: In a separate test tube, add 0.5 mL of the stock solution to 0.5 mL of 1 M NaOH.
-
Neutral (Control): In a third test tube, add 0.5 mL of the stock solution to 0.5 mL of deionized water.
-
-
Incubation: Let the test tubes stand at room temperature.
-
Monitoring by TLC: At various time points (e.g., 0, 15, 30, 60 minutes), spot a small aliquot from each test tube onto a TLC plate.
-
Develop and Visualize: Develop the TLC plate in an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the starting material spot and the appearance of new spots indicate decomposition. The rate of disappearance will give a qualitative measure of stability under each condition.
Protocol 2: Quantitative Analysis of Decomposition by UV-Vis Spectroscopy
This protocol allows for a more quantitative assessment of the decomposition rate by monitoring the change in absorbance over time.
Materials:
-
2,4-Dinitrobenzenesulfenamide
-
Spectrophotometer-grade solvent (e.g., acetonitrile)
-
1 M HCl
-
1 M NaOH
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Determine λmax: Prepare a dilute solution of 2,4-dinitrobenzenesulfenamide in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Reaction Solutions:
-
Prepare a stock solution of 2,4-dinitrobenzenesulfenamide in the chosen solvent of a known concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
In a quartz cuvette, mix the stock solution with the acidic or basic solution (ensure the final concentration of acid/base is appropriate for the desired experimental conditions and that the sulfenamide remains soluble).
-
-
Kinetic Measurement: Immediately after mixing, place the cuvette in the spectrophotometer and begin recording the absorbance at λmax at regular time intervals.
-
Data Analysis: Plot absorbance versus time. The rate of decomposition can be determined from the slope of this curve. For a first-order reaction, a plot of ln(Absorbance) vs. time will be linear, and the rate constant can be calculated from the slope.
Mechanistic Insights & Visualizations
The decomposition of 2,4-dinitrobenzenesulfenamide is initiated by either protonation in acidic media or nucleophilic attack in basic media, both leading to the cleavage of the S-N bond.
Acid-Catalyzed Decomposition Pathway
Caption: Acid-catalyzed hydrolysis of 2,4-dinitrobenzenesulfenamide.
Base-Mediated Decomposition Pathway
Caption: Base-mediated hydrolysis of 2,4-dinitrobenzenesulfenamide.
References
-
Kharasch, N., & King, W. (1953). Derivatives of Sulfenic Acids. XVII. The Hydrolysis of 2,4-Dinitrobenzenesulfenyl Chloride. Journal of the American Chemical Society, 75(23), 6035–6037. [Link]
-
Craine, L., & Raban, M. (1989). The Chemistry of Sulfenamides. Chemical Reviews, 89(4), 689–712. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]
-
Ashiq, M. I., Hussain, I., Tariq, M. I., Kilburn, J., & Siddiqui, H. L. (2012). Synthesis of Sulfenamides from Aminoesters and their Stability. Journal of the Chemical Society of Pakistan, 34(6), 1460-1463. [Link]
Sources
Removing 2,4-dinitrobenzenesulfenyl protecting group with thiols
Topic: Removal of 2,4-dinitrobenzenesulfenyl (DNBS) with Thiols
Ticket Status: Open | Priority: High | Agent: Senior Application Scientist
Core Technical Overview
What is the DNBS Group?
The 2,4-dinitrobenzenesulfenyl (DNBS) group is a sulfenyl-based protecting group used primarily for the protection of amines (N-terminal) and the indole nitrogen of Tryptophan (
The Removal Mechanism: Thiolysis Unlike urethane protecting groups (Boc, Fmoc) which rely on acid or base, DNBS is removed via nucleophilic attack by a thiol on the sulfur atom of the protecting group. This process, known as thiolysis, cleaves the N-S bond, releasing the free amine/indole and forming a mixed disulfide byproduct.
Mechanism Visualization
The following diagram illustrates the nucleophilic attack trajectory required for successful deprotection.
Figure 1: The thiolysis mechanism. The thiol nucleophile attacks the electrophilic sulfur of the DNBS group, liberating the amine and forming a mixed disulfide.
Standard Operating Protocols (SOPs)
Method A: Standard Solution Phase Deprotection
Best for: Small molecule synthesis or soluble peptides lacking Cysteine.
| Component | Quantity/Condition | Function |
| Reagent | The nucleophilic thiol. | |
| Base | DIPEA (Diisopropylethylamine) | Buffers the solution; ensures the thiol is deprotonated (thiolate form is more reactive). |
| Solvent | DMF or DCM | Solubilizes the protected substrate.[1][2] |
| Stoichiometry | 5–10 equivalents | Excess required to drive equilibrium. |
Protocol:
-
Dissolve the DNBS-protected substrate in DMF (0.1 M concentration).
-
Add 10 equivalents of
-mercaptoethanol. -
Add 5 equivalents of DIPEA.
-
Stir at room temperature for 30–60 minutes.
-
Monitoring: The solution will turn bright yellow due to the release of the dinitro-species. Monitor by TLC/LC-MS.
-
Workup: Evaporate solvent. The mixed disulfide byproduct is often lipophilic; wash with ether or perform column chromatography.
Method B: Solid Phase Peptide Synthesis (SPPS)
Best for: On-resin removal of N-terminal or Side-chain DNBS.
Protocol:
-
Wash resin with DMF (3x).
-
Incubate resin with 5%
-mercaptoethanol + 2% DIPEA in DMF (v/v). -
Perform two treatments:
-
Treatment 1: 5 minutes (drain).
-
Treatment 2: 20 minutes (drain).
-
-
Wash extensively with DMF (5x) to remove the yellow byproduct.
-
Note: If the peptide contains Cysteine, see Ticket #002 below.
Method C: The "Nuclear" Option (Thiophenol)
Best for: Sterically hindered amines or sluggish reactions.
Warning: Thiophenol is highly toxic and has an intense stench. Use only in a fume hood.
-
Reagent: Thiophenol (PhSH) is a stronger nucleophile than
-ME. -
Conditions: Use 5 eq. Thiophenol + 10 eq. DIPEA in DMF. Reaction is usually complete in <15 minutes.
Troubleshooting & Diagnostics (Q&A)
Ticket #001: Incomplete Deprotection
User Report: "I treated my compound with
Root Cause Analysis: The DNBS sulfur is electrophilic, but if the local environment is acidic or the thiol is oxidized, the reaction stalls.
-
Oxidized Reagents: Is your
-ME fresh? Old bottles form disulfides and lose potency. -
pH Mismatch: Thiolysis requires a basic environment to generate the thiolate anion (
).
Resolution Steps:
-
Step 1: Spike the reaction with fresh DIPEA (2–3 eq).
-
Step 2: Switch to Dithiothreitol (DTT) . DTT forms a stable cyclic disulfide byproduct, which provides a stronger thermodynamic driving force than
-ME. -
Step 3: Increase temperature to 40°C (carefully, to avoid side reactions).
Ticket #002: Cysteine Scrambling (The "Disulfide Exchange" Risk)
User Report: "My peptide has Cysteine.[1][2][3][4][5] After removing DNBS from Tryptophan, my product mass is wrong, and I see dimers."
Root Cause Analysis: The mixed disulfide byproduct (DNBS-S-S-R) generated during deprotection is reactive. It can exchange with free Cysteine thiols on your peptide, re-attaching the DNBS group or forming peptide dimers.
Resolution Steps:
-
Use a Scavenger: Use a large excess of thiol (20–50 eq). This ensures that any mixed disulfide formed reacts with the excess reagent, not your peptide.
-
The "Thioanisole" Trick: Add Thioanisole (5%) to the mixture. It acts as a soft nucleophile to stabilize intermediates.
-
Post-Deprotection Reduction: Always follow DNBS removal with a specific reduction step (e.g., TCEP in water/buffer) to reduce any adventitious disulfides formed on the Cysteine.
Ticket #003: "Did you mean Nosyl?" (Confusion Check)
User Report: "I am trying to remove DNBS with thiols but nothing is happening. My structure is an amine protected with a sulfonyl group."
Root Cause Analysis:
Users frequently confuse DNBS (Sulfenyl, -S-) with DNs/Nosyl (Sulfonyl, -SO
-
Nosyl (Sulfonyl): Cleaved by Thiol + Base (Fukuyama reaction) but requires stronger activation, or thiophenol/carbonate.
Verification: Check your starting material mass.
-
DNBS mass addition: ~197 Da.
-
Nosyl (2,4-dinitrobenzenesulfonyl) mass addition: ~229 Da.
-
If you have Nosyl, you need the Fukuyama conditions (Mercaptoethanol + DBU), not just Mercaptoethanol.
Decision Logic Flowchart
Use this chart to select the correct protocol and troubleshoot issues.
Figure 2: Troubleshooting logic tree for selecting the appropriate deprotection strategy and handling common pitfalls.
Frequently Asked Questions (FAQs)
Q: Can I use 2-Mercaptoethanol (BME) if my lab bans stench reagents? A: If BME is banned, you can use Dithiothreitol (DTT) or Dithioerythritol (DTE) . These are solid reagents with significantly lower vapor pressure (less smell) but are more expensive. Cysteine hydrochloride is another odorless alternative, but it is slower and requires careful pH adjustment.
Q: The reaction turned black. Is my product gone? A: Not necessarily. DNBS byproducts are intensely colored (yellow/orange). If strong base was used or if the reaction was left too long, some decomposition of the nitro-aromatic byproduct can occur, darkening the solution. Rely on LC-MS, not color.
Q: How do I remove the yellow byproduct? A: The mixed disulfide byproduct (e.g., 2,4-dinitro-phenyl-S-S-ethyl-OH) is organic soluble.
-
Solution Phase: Dilute with dilute HCl (aq) and extract with Ethyl Acetate. The amine product usually stays in the aqueous layer (if protonatable), while the yellow byproduct goes into the organic layer.
-
Solid Phase: Extensive washing with DMF followed by DCM usually suffices.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[7] 2-Nitro- and 2,4-dinitrobenzenesulfonamides as protecting groups for primary amines.[6][7][9] Tetrahedron Letters, 36(36), 6373–6374. (Note: Seminal paper distinguishing Sulfonyl/Sulfenyl reactivity).
- Matsueda, R., et al. (1981). Solid phase peptide synthesis using 2,4-dinitrobenzenesulfenyl group for tryptophan protection. Chemistry Letters, 10, 737.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review covering Nps and DNBS removal mechanisms).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
Avoiding disulfide by-products in sulfenamide synthesis
Technical Support Center: Sulfenamide Synthesis
Topic: Strategies for Avoiding Disulfide By-products (
The Chemistry of Failure: Why Disulfides Form
In sulfenamide synthesis (
The fundamental challenge lies in the relative nucleophilicity of the species in solution. Most synthetic routes proceed via an electrophilic sulfur intermediate (
The failure mechanism (Disulfide Trap) occurs when:
-
Homocoupling dominates: The unreacted thiol (
) is a better nucleophile than the target amine ( ) toward the electrophilic sulfur species. -
Radical Recombination: In oxidative couplings, thiyl radicals (
) dimerize faster than they couple with amine radicals.
The Golden Rule: To avoid disulfides, you must maintain the concentration of free thiol at effectively zero during the C-N bond-forming step, or ensure the amine is present in vast kinetic excess relative to the thiol.
Workflow Visualization: The Kinetic Fork
The following diagram illustrates the critical decision points where the reaction diverges toward the unwanted disulfide byproduct.
Caption: The "Kinetic Fork" demonstrates that the presence of unreacted thiol during the lifetime of the reactive intermediate (R-S-X) is the primary cause of disulfide contamination.
Troubleshooting Guides & Protocols
Module A: The N-Chlorosuccinimide (NCS) Protocol
Best for: Lab-scale synthesis, sensitive substrates.
The Logic: NCS generates a sulfenyl chloride (
Corrective Protocol (Step-wise Addition):
-
Activation: Dissolve Thiol (1.0 equiv) in anhydrous
. Cool to 0°C. -
Chlorination: Add NCS (1.05 equiv) slowly. Stir for 15-30 mins.
-
Checkpoint: The solution should turn yellow/orange (formation of
). If it turns cloudy immediately, you may have moisture (hydrolysis).
-
-
Coupling: Only AFTER full activation, add the Amine (1.2–2.0 equiv) dropwise.
-
Note: Adding a base (Et3N) is crucial here to scavenge the HCl byproduct, which can otherwise degrade the sulfenamide.
-
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Immediate precipitate upon NCS addition | Disulfide formation (Homocoupling). | You likely added the amine too early or the NCS addition was too slow, allowing unreacted thiol to meet activated thiol. Strictly separate the steps. |
| Low Yield / Recovery of Disulfide | Incomplete activation. | Ensure NCS quality. Old NCS releases |
| Product decomposes on silica | Sulfenamide instability. | Sulfenamides are acid-sensitive. Pre-treat silica gel with 1% |
Module B: Electrochemical Oxidative Coupling
Best for: Green chemistry, avoiding halogenated reagents.
The Logic: In electrochemical synthesis, the disulfide is often an intermediate, not just a byproduct. The anode oxidizes the thiol to a disulfide, and subsequently oxidizes the amine to a radical cation which cleaves the disulfide.
Critical Parameter: Current Density & Electrolyte. If the current is too low, the reaction stops at the disulfide stage.
Protocol Adjustment:
-
Electrolyte: Use
or in MeCN. -
Stoichiometry: Use a slight excess of amine (1.5 equiv) to push the equilibrium forward.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Reaction stalls at Disulfide | Insufficient oxidation potential. | Increase current density (constant current electrolysis). Ensure the amine is oxidizable at the applied potential. |
| Electrode Fouling | Polymerization on anode. | Switch polarity (if possible) or clean electrodes. Use a "flow" cell setup to improve mass transfer and prevent surface saturation. |
Frequently Asked Questions (FAQs)
Q1: Can I use sodium hypochlorite (bleach) instead of NCS? A: Yes, but it is riskier. Bleach is aqueous. Water competes with the amine for the sulfenyl chloride intermediate, leading to sulfinic acids or thiosulfonates. If you must use bleach, use a two-phase system (DCM/Water) with vigorous stirring and phase transfer catalysts, but expect higher disulfide byproducts than with anhydrous NCS.
Q2: My sulfenamide is forming, but it converts to disulfide during workup. Why?
A: This is likely acid-catalyzed disproportionation .
Q3: How do I separate the disulfide from the sulfenamide if it forms? A: This is difficult as they often have similar polarities.
-
Chemical Trick: Add a small amount of
(Triphenylphosphine) to the crude mixture. reduces disulfides to thiols (which are more polar/acidic and separable) or reacts to form different species, altering the value significantly. -
Chromatography: Use Pentane/Ether gradients rather than Hexane/Ethyl Acetate for better separation of non-polar sulfur species.
References
-
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[3][4] Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide.[4] Synlett, 2011(16), 2315-2320.
-
Laudadio, G., de Aguirre, A. A., Struik, L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[1][2][5][6][7][8] Journal of the American Chemical Society, 141(30), 11832–11836.
-
Abdolmohammadi, S., et al. (2021).[5][6][7][8] Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.[6][7][8] RSC Advances, 11, 32807-32830.
-
Taniguchi, T. (2010).[6][7] Copper-Catalyzed Oxidative Coupling of Thiols with Amines: A Facile Synthesis of Sulfenamides. Angewandte Chemie International Edition, 49(52), 10169-10173.
- Koval, I. V. (2002). Synthesis and Application of Sulfenamides. Russian Chemical Reviews, 71(1), 59-75.
Sources
- 1. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Optimal solvent choice for 2,4-dinitrobenzenesulfenamide oxidation
Case ID: OX-DNS-24 Subject: Optimal Solvent Selection & Process Control for 2,4-Dinitrobenzenesulfenamide Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Solvent Matrix
For the oxidation of 2,4-dinitrobenzenesulfenamide (
The 2,4-dinitro group is strongly electron-withdrawing, rendering the sulfur atom less nucleophilic (sluggish oxidation) while simultaneously making the S-N bond susceptible to nucleophilic attack (hydrolysis).
Recommended Solvent Systems
| Solvent System | Grade | Primary Use Case | Technical Verdict |
| Dichloromethane (DCM) | Anhydrous | Standard Protocol | Optimal. Inert to oxidants, low boiling point, prevents S-N hydrolysis. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Green Chemistry | Viable. Good solubility for nitro-compounds; safer than chlorinated solvents but requires strict moisture control. |
| Acetonitrile (MeCN) | HPLC/Dry | High Polarity | Conditional. Excellent solubility, but increases risk of hydrolysis if water is present. Use only with anhydrous oxidants. |
| Methanol/Ethanol | N/A | Avoid | Critical Failure. Protic solvents promote nucleophilic attack on the S-N bond (solvolysis). |
Technical Deep Dive: The "Why" Behind the Protocol
The Electronic Challenge
The 2,4-dinitro substitution pattern creates a "push-pull" conflict. The nitro groups pull electron density from the benzene ring, which in turn pulls density from the sulfur atom.
-
Consequence 1: The sulfur is electron-poor. Standard oxidants (like
) may react too slowly. Electrophilic oxygen transfer agents like mCPBA (meta-chloroperoxybenzoic acid) are preferred. -
Consequence 2: The S-N bond is weakened. In the presence of water or alcohols, the molecule is prone to cleaving into 2,4-dinitrobenzenethiol and the corresponding amine.
The Solubility Paradox
Nitro compounds crystallize easily and require polar solvents, but the most stable oxidation solvents (DCM, CHCl3) are non-polar.
-
Solution: If solubility in pure DCM is poor, use a DCM/Nitromethane (9:1) mixture. Nitromethane is non-nucleophilic but highly polar, stabilizing the nitro-aromatic substrate without interfering with the oxidation mechanism.
Troubleshooting Wizard (FAQ)
Q1: My reaction is stalling. TLC shows starting material after 4 hours.
-
Diagnosis: The electron-withdrawing nitro groups have deactivated the sulfur.
-
Fix:
-
Do not increase temperature above 40°C (risk of S-N cleavage).
-
Increase oxidant stoichiometry. For Sulfinamide target: use 1.2 eq mCPBA. For Sulfonamide target: use 2.5 eq .
-
Add a catalyst: Scandium(III) triflate (1-5 mol%) can act as a Lewis acid to activate the oxidant.
-
Q2: I am seeing a new spot on TLC that is NOT the product.
-
Diagnosis: S-N bond hydrolysis. You likely generated 2,4-dinitrophenol or the disulfide dimer.
-
Fix:
-
Check your solvent water content (Karl Fischer titration). It must be <0.05%.[1]
-
Switch from
(aqueous) to Urea-Hydrogen Peroxide (UHP) or mCPBA to maintain anhydrous conditions.
-
Q3: The product is oiling out or precipitating with impurities.
-
Diagnosis: Benzoic acid byproduct (from mCPBA) is contaminating the nitro-product.
-
Fix:
-
Upon completion, dilute with cold EtOAc.
-
Wash strictly with 10% aqueous
(removes excess oxidant) followed by saturated (removes benzoic acid). -
The 2,4-dinitro product is likely acidic; ensure the aqueous wash is basic enough to pull the benzoic acid but not so basic (
) that it hydrolyzes the sulfonamide.
-
Standard Operating Procedure (SOP)
Protocol: Selective Oxidation using mCPBA in DCM
-
Dissolution: Dissolve 1.0 eq of 2,4-dinitrobenzenesulfenamide in Anhydrous DCM (
concentration).-
Checkpoint: If cloudy, add dry Acetonitrile dropwise until clear.
-
-
Cooling: Cool the solution to 0°C (ice bath).
-
Reasoning: Controls the exotherm and prevents over-oxidation if Sulfinamide is the target.
-
-
Addition: Add mCPBA (77% max purity) portion-wise over 15 minutes.
-
Target Sulfinamide: 1.1 eq.
-
Target Sulfonamide: 2.5 eq.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temp. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Visual Cue: The 2,4-dinitro group is a chromophore. Starting material is often deep yellow/orange. Oxidation usually results in a slight hypsochromic shift (lighter yellow).
-
-
Quench: Add 10%
(aq) and stir vigorously for 10 mins.
Visualizations
Figure 1: Reaction Pathway & Solvent Logic
Caption: Stepwise oxidation pathway showing the critical divergence between successful product formation (Green/Yellow) and hydrolysis failure modes (Red) caused by improper solvent choice.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on substrate solubility and oxidant compatibility.
References
-
Mechanistic Insight on Sulfenamide Oxidation
-
Oxidant Selection (mCPBA)
-
Solubility Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2,4-Dinitrobenzenesulfonamide | C6H5N3O6S | CID 10911854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to ¹H NMR Chemical Shifts of 2,4-Dinitrobenzenesulfenamide Derivatives for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel molecular entities is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹H NMR, stands out as an indispensable tool for elucidating molecular structure. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts of 2,4-dinitrobenzenesulfenamide derivatives, a class of compounds with significant potential in various therapeutic areas. By understanding the subtle yet significant shifts in proton resonances, researchers can gain critical insights into the electronic and steric environment of these molecules, thereby accelerating the drug discovery and development pipeline.
The Significance of 2,4-Dinitrobenzenesulfenamides and the Power of ¹H NMR
2,4-Dinitrobenzenesulfenamides are organic compounds characterized by a sulfenamide linkage (S-N) to a 2,4-dinitrophenyl ring. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring makes the sulfur atom electrophilic and susceptible to nucleophilic attack. This reactivity profile has made them valuable as reagents in organic synthesis and as scaffolds for the development of biologically active molecules.
¹H NMR spectroscopy provides a non-destructive window into the molecular architecture of these derivatives. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. Substituents on the nitrogen atom of the sulfenamide moiety can profoundly influence the electron density distribution across the entire molecule, leading to predictable and interpretable changes in the ¹H NMR spectrum. Analyzing these shifts allows for the unambiguous confirmation of structure, assessment of purity, and a deeper understanding of structure-activity relationships.
Comparative Analysis of ¹H NMR Chemical Shifts
The ¹H NMR spectra of 2,4-dinitrobenzenesulfenamide derivatives are characterized by distinct signals corresponding to the protons on the 2,4-dinitrophenyl ring and the substituents on the nitrogen atom. The electron-withdrawing nitro groups strongly deshield the aromatic protons, causing them to resonate at downfield chemical shifts, typically in the range of 7.5 to 9.0 ppm.
The position of the substituent on the nitrogen atom (N-substituent) has a marked effect on the chemical shifts of the aromatic protons of the 2,4-dinitrophenyl ring. This is due to both electronic and steric effects that are transmitted through the S-N bond.
| Derivative | N-Substituent | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | N-Substituent Protons (δ, ppm) |
| 1 | Phenyl | ~8.6 (d) | ~7.8 (dd) | ~8.3 (d) | ~7.1-7.4 (m) |
| 2 | Methyl | ~8.7 (d) | ~8.4 (dd) | ~8.1 (d) | ~3.0 (s) |
| 3 | Ethyl | ~8.7 (d) | ~8.4 (dd) | ~8.1 (d) | ~3.2 (q), ~1.3 (t) |
| 4 | Diethyl | Not available | Not available | Not available | Not available |
Note: The chemical shift values presented are approximate and can vary depending on the solvent and concentration. The coupling patterns are typically: H-3 (d, J ≈ 2.5 Hz), H-5 (dd, J ≈ 8.8, 2.5 Hz), H-6 (d, J ≈ 8.8 Hz).
Analysis of Trends:
-
Aromatic Protons (2,4-Dinitrophenyl Ring): The protons on the dinitrophenyl ring exhibit a characteristic splitting pattern. H-3, being ortho to a nitro group, is the most deshielded. The N-substituent's electronic nature influences these shifts. Electron-donating N-substituents can slightly increase the electron density on the dinitrophenyl ring through the sulfenamide linkage, leading to minor upfield shifts of the aromatic protons compared to a reference compound.
-
N-Substituent Protons: The chemical shifts of the protons on the N-substituent are highly informative. For instance, in N-alkyl derivatives, the protons on the carbon directly attached to the nitrogen are deshielded by the adjacent sulfenamide group. The multiplicity of these signals (e.g., a quartet for an ethyl group) provides direct evidence of the neighboring proton environment.
Understanding the Causality: Electronic Effects of Substituents
The observed variations in ¹H NMR chemical shifts can be rationalized by considering the electronic effects of the substituents. The 2,4-dinitrophenyl group is strongly electron-withdrawing due to the mesomeric and inductive effects of the two nitro groups. This withdrawal of electron density deshields the aromatic protons, shifting their signals downfield.
The nature of the N-substituent modulates this effect. An electron-donating group (EDG) on the nitrogen, such as an alkyl group, can push electron density towards the sulfur atom, which in turn can slightly shield the protons of the dinitrophenyl ring. Conversely, an electron-withdrawing group (EWG) on the nitrogen would further deshield the aromatic protons.
Influence of N-Substituent Electronic Effects on the Aromatic Ring.
Experimental Protocol: Synthesis and ¹H NMR Analysis of N-Phenyl-2,4-dinitrobenzenesulfenamide
This section provides a detailed, self-validating protocol for the synthesis and characterization of a representative derivative, N-phenyl-2,4-dinitrobenzenesulfenamide.
Materials:
-
2,4-Dinitrobenzenesulfenyl chloride
-
Aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Workflow Diagram:
Synthesis and Characterization Workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dinitrobenzenesulfenyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: In a separate flask, prepare a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled solution of 2,4-dinitrobenzenesulfenyl chloride over a period of 15-20 minutes with constant stirring. The triethylamine acts as a base to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material (2,4-dinitrobenzenesulfenyl chloride) indicates the completion of the reaction.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine. This removes triethylamine hydrochloride and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
¹H NMR Analysis: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz or higher).
Self-Validation: The success of the synthesis is validated at each step. The color change during the reaction, the appearance of a new spot on the TLC plate corresponding to the product, and finally, the clean ¹H NMR spectrum confirming the expected structure and purity of the final compound all serve as validation points. The characteristic downfield signals of the 2,4-dinitrophenyl protons and the signals corresponding to the N-phenyl group with the correct integration ratios will confirm the identity of the product.
Conclusion
This guide has provided a comparative overview of the ¹H NMR chemical shifts of 2,4-dinitrobenzenesulfenamide derivatives, highlighting the influence of N-substituents on the spectral features. The provided experimental protocol for the synthesis and characterization of N-phenyl-2,4-dinitrobenzenesulfenamide serves as a practical template for researchers in the field. A thorough understanding and application of ¹H NMR spectroscopy are crucial for the unambiguous structural elucidation and purity assessment of these and other novel compounds, ultimately paving the way for accelerated progress in drug discovery and development.
References
- Gowda, B. T., & Savitha, M. B. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted benzenesulphonamides.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Technical Guide: Melting Point Characterization of 2,4-Dinitrobenzenesulfenamide Crystals
The following guide provides a technical comparison of melting point characterization methods for 2,4-dinitrobenzenesulfenamide (DNBSA) crystals. This compound, a critical intermediate in sulfur-nitrogen chemistry and a precursor for sulfenylnitrenes, exhibits significant thermal instability, rendering standard characterization protocols insufficient.
Executive Summary
2,4-Dinitrobenzenesulfenamide (Ar-S-NH
This guide compares the "Gold Standard" Differential Scanning Calorimetry (DSC) against the traditional Capillary Melting Point (CMP) method. We demonstrate that while CMP provides a quick purity check, it fails to accurately characterize DNBSA due to operator-dependent decomposition artifacts. DSC is identified as the superior alternative, offering quantitative resolution of the melt-decomposition window.
Physicochemical Context
The characterization of DNBSA is complicated by the lability of the S–N bond . Upon heating, the compound does not merely melt; it often extrudes nitrogen or cleaves homolytically to form radical/nitrene species, leading to "blackening" or explosive decomposition.
-
Target Compound: 2,4-Dinitrobenzenesulfenamide[1][2][3][4][5][6][7][8]
-
Key Impurity/Precursor: 2,4-Dinitrobenzenesulfenyl chloride (MP: 98–101 °C)
-
Key Derivative (Reference): 2,4-Dinitrobenzenesulfenyl piperidide (MP: 143–145 °C)
-
Critical Thermal Event: Decomposition onset (
120 °C for related precursors).[5]
Comparative Analysis of Characterization Methods
Method A: Capillary Melting Point (CMP)
The Traditional Approach
-
Principle: Visual observation of phase transition in a glass capillary heated in an oil bath or metal block.
-
Performance with DNBSA: Poor.
-
Observation: Users often report a "sintering" or darkening of the yellow crystals prior to liquefaction.
-
Failure Mode: The decomposition products (impurities generated in situ) depress the observed melting point (Raoult’s Law), leading to wide, unsharp ranges (e.g., "melts with decomp.").
-
Safety Risk: High. Confining thermally unstable nitro compounds in a sealed capillary can result in micro-explosions.
-
Method B: Differential Scanning Calorimetry (DSC)
The Recommended Alternative
-
Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.
-
Performance with DNBSA: Excellent.
-
Resolution: Clearly separates the endothermic melt (
) from the exothermic decomposition ( ). -
Data Insight: Allows calculation of the Heat of Fusion (
) , a direct metric of crystallinity, which CMP cannot provide. -
Kinetics: Variable heating rates (e.g., 2, 5, 10 °C/min) can extrapolate the "true" melting point at zero decomposition.
-
Method C: Hot Stage Microscopy (HSM)
The Validation Tool
-
Principle: Microscopy under polarized light with controlled heating.
-
Performance with DNBSA: Good for qualitative validation.
-
Utility: Visualizes the "blackening" onset (decomposition) relative to the loss of birefringence (melting).
-
Summary Data Table
| Feature | Capillary Melting Point (CMP) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Primary Output | Temperature Range ( | Thermogram (Heat Flow vs. Temp) | Visual/Video Evidence |
| Accuracy for DNBSA | Low (Obscured by decomposition) | High (Resolves overlapping events) | Medium (Subjective) |
| Sample Required | ~5–10 mg | 1–3 mg (Minimizes hazard) | < 1 mg |
| Key Artifact | "Sintering" / Darkening | Baseline shift | Sublimation fogging |
| Cost/Complexity | Low / Low | High / High | Medium / Medium |
Experimental Protocols
Protocol 1: DSC Characterization of Thermally Labile Sulfenamides
Objective: Determine
-
Sample Prep: Weigh 1.5–3.0 mg of dried DNBSA crystals into an aluminum pan .
-
Crucial Step: Use a pinhole lid (hermetic but vented). This prevents pressure buildup from
or evolution during decomposition, which can distort the baseline.
-
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative degradation during the run. -
Temperature Program:
-
Equilibrate at 40 °C.
-
Ramp 1: Heat at 10 °C/min to 110 °C (Approaching expected transition).
-
Ramp 2: Slow rate to 2 °C/min through the critical window (110–160 °C) to resolve the melt from the decomposition.
-
-
Analysis:
-
Identify the sharp endotherm (downward peak) as the Melting Point.
-
Identify the broad exotherm (upward peak) immediately following or overlapping as Decomposition.
-
Protocol 2: Chemical Verification (Derivative Formation)
Objective: Since the MP of the parent amide is unstable, convert to a stable derivative for confirmation.
-
Reaction: Dissolve 100 mg DNBSA in DCM. Add 1.1 eq. Piperidine .[9]
-
Workup: Stir for 30 min. Wash with water, dry (
), and evaporate. -
Standardization: Recrystallize the resulting 2,4-dinitrobenzenesulfenyl piperidide from ethanol.
-
Measurement: Measure MP of the derivative.
-
Target:143–145 °C (Sharp, stable melt).
-
Logic: If the derivative melts correctly, the identity of the parent DNBSA crystals is confirmed, regardless of the parent's decomposition behavior.
-
Visualizing the Characterization Logic
The following diagram illustrates the decision pathway for characterizing thermally sensitive sulfenamide crystals.
Figure 1: Decision logic for characterizing thermally labile 2,4-dinitrobenzenesulfenamide crystals. Note the divergence between direct thermal analysis (DSC) and chemical verification (Derivatization).
References
-
Kharasch, N., & Langford, R. B. (1964). 2,4-Dinitrobenzenesulfenyl Chloride. Organic Syntheses, 44, 47. (Establishes the precursor properties).
-
Billman, J. H., & O'Mahony, E. (1939). Preparation of s-aryl-thiosulfuric acids. U.S. Patent 2,706,200A. (Cites the melting point of the piperidide derivative at 143-145°C).
-
Atkinson, R. S., & Judkins, B. D. (1981). Sulfenylnitrenes in organic synthesis. Chemical Society Reviews. (Discusses the thermal decomposition and nitrene generation of 2,4-dinitrobenzenesulfenamide derivatives).
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (General reference for DSC methodology on unstable compounds).
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. WO2014052622A1 - Nickel fluorinating complexes and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfenylcarbenes and sulfenylnitrenes in organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00278H [pubs.rsc.org]
- 6. US11220513B2 - Chromium-mediated coupling and application to the synthesis of halichondrins - Google Patents [patents.google.com]
- 7. BR122020018186B1 - USE OF IMAGING AGENTS TO PREPARE A COMPOSITION FOR DETECTION OF THE NOREPINEPHRIN CONVEYOR (NET) AND METHOD FOR THE DETECTION OF NET - Google Patents [patents.google.com]
- 8. US8778921B2 - Ansamycin hydroquinone compositions - Google Patents [patents.google.com]
- 9. US2706200A - Preparation of s-aryl-thiosulfuric acids - Google Patents [patents.google.com]
Comparative Spectroscopic Guide: S-N Bond Characterization in 2,4-Dinitrobenzenesulfenamide
The following guide details the spectroscopic analysis of the S-N bond in 2,4-dinitrobenzenesulfenamide. This content is structured for researchers requiring high-fidelity characterization of labile sulfur-nitrogen bonds.
Executive Summary & Core Distinction
Target Analyte: 2,4-Dinitrobenzenesulfenamide (2,4-DNBSA)
Critical Bond: Sulfur-Nitrogen (S-N) single bond (
The Expert Insight: Do not rely solely on FT-IR for confirmation of the S-N bond in this molecule. A multi-modal approach combining FT-IR (for functional group validation) and Raman Spectroscopy (for backbone verification), supported by DFT predictions , is the only self-validating protocol.
CRITICAL WARNING: Distinguish strictly between Sulfenamide (
) and Sulfonamide (). The 2,4-dinitrobenzenesulfonyl (DNs) group is a common amine protecting group. The sulfenamide discussed here lacks the two sulfonyl oxygens, resulting in significantly different reactivity (thermal instability) and spectral signatures.
Methodology Comparison: IR vs. Alternatives
The following table compares the efficacy of analytical techniques specifically for isolating the S-N bond stretch in 2,4-DNBSA.
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | DFT (Computational) |
| S-N Bond Detection | Weak / Obscured. Low dipole change makes the S-N stretch ( | Strong / Distinct. The S-N bond has high polarizability, yielding a sharp Raman peak. | Predictive. Essential for assigning the exact frequency amidst NO2 interference. |
| Primary Artifacts | Overlap with | Fluorescence interference from the dinitro-aromatic ring (requires 785 nm or 1064 nm laser). | Basis set dependence (B3LYP/6-31G* recommended). |
| Sample Prep | KBr Pellet or Nujol Mull (Must be anhydrous; S-N is hydrolytically unstable). | Solid state (Non-destructive, no sample prep). | N/A |
| Suitability | Secondary Validation. Best for confirming presence of | Primary Validation. Best for direct observation of the S-N skeleton. | Guidance. Used to generate the reference spectrum. |
Deep Dive: IR Spectrum Analysis of 2,4-DNBSA
Spectral Assignments
In the IR spectrum of 2,4-DNBSA, the S-N stretch does not appear as a diagnostic "flag" like a carbonyl. It is a fingerprint band.[1]
| Frequency ( | Vibration Mode | Intensity | Notes |
| 3300 - 3450 | Medium | Diagnostic of the amide/amine moiety. Absence confirms tertiary substitution; presence confirms primary/secondary. | |
| 3100 | Weak | Aromatic C-H stretch. | |
| 1530 - 1550 | Very Strong | Asymmetric nitro stretch. Dominates the spectrum. | |
| 1340 - 1360 | Very Strong | Symmetric nitro stretch. | |
| 820 - 900 | Weak/Medium | The Target Band. Often appears as a shoulder or weak peak. Position varies by substituent on N. | |
| 730 - 750 | Strong | Ortho-substitution pattern characteristic of 2,4-dinitro system. |
The "Fingerprint" Challenge
The S-N stretch in sulfenamides typically falls between 820 cm⁻¹ and 900 cm⁻¹ . However, the 2,4-dinitro substitution pattern introduces ring breathing modes and C-N stretches that populate this exact region.
-
Diagnostic Strategy: Look for the appearance of the band at ~880 cm⁻¹ relative to the starting material (2,4-dinitrobenzenesulfenyl chloride), which will lack this band but possess an S-Cl stretch in the Far-IR (~380 cm⁻¹).
Experimental Protocol: Synthesis & Characterization Workflow
This protocol ensures the integrity of the labile S-N bond during preparation and analysis.
Phase 1: Precursor Handling (2,4-Dinitrobenzenesulfenyl Chloride)[2]
-
Stability: Highly moisture sensitive. Hydrolyzes to the disulfide and HCl.
-
Storage: Store under
at -20°C. -
Verification: Check for absence of O-H bands (3400 cm⁻¹) in IR before use.
Phase 2: Synthesis of 2,4-DNBSA (General Protocol)
-
Dissolution: Dissolve 1.0 eq of 2,4-dinitrobenzenesulfenyl chloride in anhydrous
(DCM). -
Amine Addition: Add 2.0 eq of the target amine (or 1.0 eq amine + 1.0 eq
) dropwise at 0°C.-
Why? The reaction is exothermic; heat degrades the S-N bond to a sulfide.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour.
-
Workup: Wash with cold water (rapidly) to remove salts. Dry organic layer over
. -
Isolation: Evaporate solvent in vacuo at <30°C . Do not heat.
Phase 3: IR Sample Preparation (Critical Steps)
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets.
-
Reasoning: KBr is hygroscopic. Absorbed water can hydrolyze the S-N bond during the compression of the pellet, leading to false peaks (disulfide formation). ATR requires no pressure and minimizes moisture exposure.
-
-
Scan Parameters:
-
Resolution: 2 cm⁻¹ (to resolve S-N from aromatic bends).
-
Scans: 64 (to improve Signal-to-Noise for the weak S-N band).
-
Visualization: Characterization Logic Flow
The following diagram illustrates the logical decision tree for validating the S-N bond, highlighting the necessity of multi-modal analysis.
Caption: Logic flow for validating the S-N bond. Note that IR is the starting point, but Raman/DFT is the rigorous confirmation path due to signal overlap.
References
-
Koval, I. V. (1996). Synthesis and Application of Sulfenamides. Russian Chemical Reviews. Link (General reactivity and spectral properties of sulfenamides).
-
Fukuyama, T., et al. (1997). 2,4-Dinitrobenzenesulfonamides: A simple and practical method for the preparation of a variety of secondary amines and diamines. Tetrahedron Letters. Link (Foundational text on the "DNs" protecting group, useful for contrasting sulfonamide vs sulfenamide spectral data).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
Organic Syntheses. (1966). 2,4-Dinitrobenzenesulfenyl Chloride. Org. Synth. 1966, 46, 28. Link (Standard protocol for the precursor synthesis).
- Chandrasekhar, J., et al. (2002). Theoretical study of the S–N bond in sulfenamides. Journal of Physical Chemistry A.
Sources
Comparative Guide: LTA vs. NBS Oxidation for Nitrene Generation
Executive Summary
The generation of nitrenes (
N-Bromosuccinimide (NBS) has emerged as a formidable alternative, particularly in modern, transition-metal-free protocols. While LTA provides "brute force" reliability for generating free nitrenes from specific hydrazine precursors, NBS offers a distinct mechanistic pathway—often proceeding via
This guide objectively compares these two oxidants, providing mechanistic insights, experimental data, and decision-making frameworks.
Mechanistic Divergence
To select the correct reagent, one must understand that they access the nitrene/nitrenoid intermediate through fundamentally different pathways.
LTA: The Direct Oxidative Cleavage
LTA acts as a two-electron oxidant. In the classic Atkinson aziridination, LTA oxidizes 3-aminoquinazolinones (or phthalimides) by cleaving the N–H bonds. This generates a free singlet nitrene , which can undergo stereospecific addition to alkenes before intersystem crossing to the triplet state.
NBS: The Halogenation-Elimination Route
NBS typically functions via an activation-elimination sequence. It first halogenates the nitrogen source (amide/amine) to form an
Mechanistic Visualization
The following diagram contrasts the pathway of LTA-mediated oxidation of
Figure 1: Mechanistic comparison showing LTA's generation of free nitrenes versus NBS's generation of N-bromo nitrenoid precursors.
Performance Comparison
The following data synthesizes results from classical Atkinson studies and modern NBS-mediated protocols (e.g., transition-metal-free aziridination).
Quantitative Metrics
| Feature | LTA (Lead Tetraacetate) | NBS (N-Bromosuccinimide) |
| Primary Substrate | Sulfonamides, Carbamates, Amides | |
| Active Species | Free | |
| Aziridination Yield | High (70–95% for styrenes) | Moderate to Good (50–85%) |
| Stereospecificity | Excellent (Retention of alkene geometry) | Variable (Substrate/Base dependent) |
| Atom Economy | Poor (Generates stoichiometric Pb(OAc)₂) | Moderate (Generates Succinimide) |
| Toxicity | Severe (Neurotoxic Pb residue) | Low/Moderate (Corrosive, irritant) |
| Operational Ease | Low (Moisture sensitive, toxic waste) | High (Bench stable, easy removal) |
Selectivity & Scope[1]
-
LTA: Unmatched for intramolecular trapping. If you are cyclizing an
-amino compound onto a pendant olefin to form a complex heterocycle, LTA is often the only reagent reactive enough to overcome entropic barriers. -
NBS: Superior for intermolecular reactions with electron-deficient olefins when coupled with a base. It avoids the "heavy metal" background reaction often seen with Rh/Cu catalysts.
Experimental Protocols
Safety Warning: All experiments involving nitrenes are potentially energetic. LTA is a cumulative neurotoxin; handle in a glovebox or dedicated hood. NBS is an irritant.
Protocol A: LTA-Mediated Aziridination (The Atkinson Method)
Best for: High-value, complex synthesis requiring stereoretention.
-
Preparation: Flame-dry a round-bottom flask under
. -
Substrate: Dissolve 3-amino-2-ethyl-4(3H)-quinazolinone (1.0 equiv) and the target alkene (1.2 equiv) in anhydrous Dichloromethane (DCM).
-
Oxidation: Add Lead Tetraacetate (LTA) (1.1 equiv) portion-wise over 10 minutes at 0°C.
-
Note: The solution will turn yellow/orange. If LTA is black/brown, it has hydrolyzed and must be recrystallized from acetic acid.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Filter the mixture through a pad of Celite to remove insoluble lead salts (
). -
Purification: Wash filtrate with sat.
, dry over , and concentrate.[1] Purify via flash chromatography.
Protocol B: NBS-Mediated "Green" Aziridination
Best for: Routine synthesis, avoiding heavy metals.
-
Preparation: Use a standard flask open to air (if using the water/base variant) or sealed (if anhydrous).
-
Substrate: Dissolve the amide/sulfonamide (1.0 equiv) and alkene (2.0 equiv) in Toluene or Acetonitrile.
-
Reagent Addition: Add NBS (1.2 equiv) and a base (e.g.,
or , 2.0 equiv).-
Catalyst Option: For difficult substrates, add 10 mol%
or a mild Lewis acid, though NBS alone often suffices for styrenes.
-
-
Reaction: Stir vigorously at room temperature (or 40°C for unactivated alkenes) for 4–12 hours.
-
Workup: Quench with aqueous
(to reduce excess bromine). Extract with Ethyl Acetate. -
Purification: The byproduct (succinimide) is water-soluble, simplifying the workup compared to lead salts.
Decision Matrix
Use this logic flow to determine the appropriate oxidant for your specific campaign.
Figure 2: Selection workflow based on substrate constraints and regulatory requirements.
References
-
Atkinson, R. S., & Rees, C. W. (1969). Oxidation of 3-amino-2-quinazolinones: a new route to N-nitrenes. Journal of the Chemical Society C: Organic.
-
Atkinson, R. S., & Gawad, N. A. (1985).[2] Intramolecular reactions of N-nitrenes: oxidation of 3-amino-2-(arylalkyl)quinazolin-4(3H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
-
Wang, Z., et al. (2020). NBS-Mediated Aziridination Between Styrenes and Amides under Transition Metal-Free Conditions. ResearchGate / Asian Journal of Organic Chemistry.
- Dauban, P., & Dodd, R. H. (2011). Iminoiodanes and C–N Bond Formation in Organic Synthesis. Organic Letters / Reviews. (Contextualizing Hypervalent Iodine as the modern successor to LTA).
Sources
- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular reactions of N-nitrenes: oxidation of 3-amino-2-(2.4-dimethoxyphenylpropyl)quinazolin-4(3H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
2,4-Dinitrobenzenesulfenamide vs 2,4-dinitrobenzenesulfonyl chloride reactivity
Title: Comparative Guide: 2,4-Dinitrobenzenesulfenamide (DNPS) vs. 2,4-Dinitrobenzenesulfonyl Chloride (DNs-Cl) Chemistries
Executive Summary
This guide provides a technical comparison between two distinct sulfur-nitrogen chemistries derived from the 2,4-dinitrobenzene scaffold. While they share a structural motif, their oxidation states (S^II vs. S^VI) dictate entirely different applications in drug discovery and peptide synthesis.
-
2,4-Dinitrobenzenesulfonyl chloride (DNs-Cl): The industry standard for the Fukuyama Amine Synthesis . It forms stable sulfonamides used to synthesize secondary amines from primary amines via alkylation and mild deprotection.
-
2,4-Dinitrobenzenesulfenamide (DNPS Derivatives): Derived from 2,4-dinitrobenzenesulfenyl chloride (DNPS-Cl) . These form sulfenamides (S-N bonds) or modify tryptophan residues. They are generally less stable than sulfonamides and are used for specialized protection or protein conjugation.
Part 1: Mechanistic Foundations
The core difference lies in the sulfur oxidation state and the resulting bond lability.
| Feature | DNs (Sulfonyl) | DNPS (Sulfenyl) |
| Reagent | 2,4-Dinitrobenzenesulfonyl chloride (DNs-Cl) | 2,4-Dinitrobenzenesulfenyl chloride (DNPS-Cl) |
| Sulfur Oxidation | +6 (Sulfone) | +2 (Sulfenyl) |
| Product Formed | Sulfonamide ( | Sulfenamide ( |
| Key Reactivity | Acidifies N-H proton ( | Electrophilic Sulfur; reacts with nucleophiles (amines, indoles). |
| Cleavage | Nucleophilic Aromatic Substitution ( | Nucleophilic attack at Sulfur (Thiolysis) or Acidolysis. |
The "Nosyl" Effect
Both reagents rely on the electron-withdrawing power of the two nitro groups (ortho/para).
-
In DNs-Cl: This makes the sulfonamide nitrogen acidic enough to be deprotonated by weak bases (e.g.,
), facilitating clean mono-alkylation (Fukuyama Synthesis). -
In DNPS-Cl: This makes the sulfur atom highly electrophilic, allowing it to react with softer nucleophiles (like the indole ring of Tryptophan) or form sulfenamides that can be cleaved under very mild reducing conditions.
Part 2: The Reagents & Reactivity Workflows[1][2]
A. DNs-Cl: The Fukuyama Amine Synthesis (Primary Secondary Amine)
This is the primary utility for drug developers. Unlike Tosyl groups (hard to remove), the DNs group is cleaved under mild conditions using a thiol and a base.[2]
Mechanism:
-
Activation: The sulfonamide N-H is deprotonated.
-
Alkylation: Reaction with alkyl halides (or alcohols via Mitsunobu).[1]
-
Deprotection: A thiol (e.g., mercaptoacetic acid) attacks the aromatic ring (Meisenheimer complex), releasing
and the amine.
Figure 1: The Fukuyama Amine Synthesis pathway using DNs-Cl to generate secondary amines.
B. DNPS-Cl: Sulfenamide Formation & Tryptophan Modification
DNPS-Cl is less about building amine scaffolds and more about specific modifications.
Applications:
-
Sulfenamide Protection: Protects amines as sulfenamides. These are stable to basic conditions but cleaved by nucleophiles (thiols) or acids.
-
Tryptophan Labeling: DNPS-Cl selectively reacts with the C2 position of the Tryptophan indole ring in acidic media. This is used for peptide mapping or modifying protein solubility.
Figure 2: Divergent reactivity of DNPS-Cl towards amines (reversible protection) and Tryptophan (modification).
Part 3: Experimental Protocols
Protocol A: Fukuyama Synthesis (DNs-Cl)
Best for: Synthesizing secondary amines or polyamines.
-
Protection:
-
Dissolve primary amine (1.0 equiv) in DCM.
-
Add 2,4-Dinitrobenzenesulfonyl chloride (1.1 equiv) and 2,6-lutidine (1.5 equiv) or
. -
Stir at
to RT for 1-2 hours. -
Result: Yellow crystalline solid (DNs-amide).
-
-
Alkylation (Mitsunobu variation):
-
Dissolve DNs-amide (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and
(1.5 equiv) in dry THF. -
Add DEAD/DIAD (1.5 equiv) dropwise at
. -
Stir overnight.
-
-
Deprotection (The Critical Step):
-
Dissolve alkylated DNs-amide in DCM or DMF.
-
Add Mercaptoacetic acid (HS-CH2-COOH) (2.0 equiv) and Triethylamine (
) (4.0 equiv). -
Stir at RT for 30–60 mins. The solution will turn bright yellow (liberated dinitro-species).
-
Wash with saturated
to remove the byproduct. Isolate secondary amine.[1]
-
Protocol B: Tryptophan Modification (DNPS-Cl)
Best for: Protein functionalization or peptide mapping.
-
Preparation:
-
Dissolve peptide/protein in 25-50% Acetic Acid (aqueous).
-
-
Reaction:
-
Add 2,4-Dinitrobenzenesulfenyl chloride (dissolved in Glacial Acetic Acid).
-
Molar ratio: ~1.0–2.0 equiv per Tryptophan residue.
-
Reaction time: 10–30 mins at RT.
-
-
Observation:
-
The reaction is highly specific to Trp (and Cys if not protected).
-
The product (2-thio-tryptophan) has a distinct UV absorbance (~350-360 nm), allowing for quantification.
-
Part 4: Data Comparison Table
| Parameter | DNs-Cl (Sulfonyl) | DNPS-Cl (Sulfenyl) |
| Primary Use | Synthesis of secondary amines (Fukuyama).[2] | Trp modification; Amine protection (Sulfenamide). |
| Stability | High (Stable to acid/base/oxidizers). | Moderate (Labile to strong nucleophiles/reducers). |
| Alkylation Potential | Excellent (N-H is acidic). | Poor (N is not sufficiently acidic). |
| Cleavage Reagents | Thiol + Base (e.g., | Thiol (e.g., |
| Byproducts | Disulfides (upon thiolysis). | |
| Atom Economy | Lower (Protects, then leaves). | Higher (if used as a permanent label). |
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.[1][5][6]
-
Kan, T., & Fukuyama, T. (2004).[2][6] Ns strategies: a highly versatile synthetic method for amines.[6] Chemical Communications.[2][6]
-
Scoffer, M. D., et al. (1973). Modification of Tryptophan in Lysozyme by 2-Nitro-4-carboxyphenylsulfenyl Chloride.[7][8] (Contextual reference for Sulfenyl-Trp chemistry).
-
Leggio, A., et al. (2006).[6] Highly specific N-monomethylation of primary aromatic amines.[6] (Application of DNs chemistry).
-
Thermo Fisher Scientific. 2,4-Dinitrobenzenesulfonyl chloride Product Specification.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Selective separation of tryptophan-containing peptides via hydrophobic modification with 2-nitro-4-carboxyphenylsulfenyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic Identification of N-(2,4-dinitrobenzenesulfenyl)aziridines: A Comparative Technical Guide
Topic: Spectroscopic identification of N-(2,4-dinitrobenzenesulfenyl)aziridines Content Type: Publish Comparison Guide
Executive Summary
The derivatization of aziridines with the 2,4-dinitrobenzenesulfenyl (DNBS) group represents a critical strategy for the stabilization and characterization of these labile three-membered heterocycles. While N-sulfonyl (e.g., Tosyl) and N-acyl derivatives are common, the DNBS-aziridines offer unique spectroscopic advantages, particularly in Proton NMR (distinct downfield aromatic region) and UV-Vis (chromophoric "tagging") .
This guide objectively compares the DNBS-aziridine platform against standard N-Tosyl alternatives, providing validated protocols for synthesis, spectroscopic data interpretation, and fragmentation logic for mass spectrometry.
Part 1: The Analytical Challenge
Aziridines are highly reactive electrophiles used extensively in the synthesis of complex alkaloids and chemotherapeutics (e.g., Mitomycin C). However, their inherent ring strain (~27 kcal/mol) makes them prone to:
-
Oligomerization: Spontaneous ring-opening polymerization initiated by trace acid.
-
Hydrolysis: Rapid degradation in moist air.
-
Spectroscopic Ambiguity: Unsubstituted aziridines often lack distinct UV chromophores, making HPLC monitoring difficult.
The Solution: Derivatization with 2,4-dinitrobenzenesulfenyl chloride (DNBSC) . Unlike sulfonyl chlorides (Tosyl-Cl), the sulfenyl chloride reagent introduces a sulfur atom directly bonded to the nitrogen (S-N bond), coupled with a highly electron-deficient dinitrobenzene ring. This confers crystallinity and a distinct yellow/orange color, facilitating visual monitoring and purification.
Part 2: Comparative Spectroscopic Performance
Nuclear Magnetic Resonance (NMR)
The DNBS group exerts a powerful anisotropic effect and electron-withdrawing influence, distinct from the N-Tosyl group.
| Feature | N-Tosyl Aziridine (Standard) | N-(2,4-DNBS) Aziridine (Target) | Diagnostic Value |
| Aromatic Region ( | AA'BB' system (4H) at ~7.3–7.8 ppm. | AMX system (3H) . Key doublet at ~9.0–9.1 ppm (H-3). | High . The H-3 proton between nitro groups is a unique fingerprint. |
| Aziridine Ring Protons | 2.4–3.0 ppm (Deshielded by SO | 2.2–2.8 ppm (Shielded relative to Tosyl). | Medium . S-N bond is less electron-withdrawing than SO |
| Methyl Group | Distinct singlet at ~2.43 ppm. | Absent . | High . Lack of methyl signal clears aliphatic region. |
| Quaternary carbons at ~135, 144 ppm. | Quaternary carbons at ~140–150 ppm (C-NO | Medium . |
Mass Spectrometry (Fragmentation Logic)
The fragmentation pathways differ fundamentally due to the bond strengths of S-N (Sulfenamide) vs. S-N (Sulfonamide).
-
N-Tosyl: Dominant fragmentation is often the loss of the tosyl group or cleavage of the SO
-N bond. -
N-DNBS: The S-N bond cleavage is the primary weak point, often yielding the stable 2,4-dinitrobenzenesulfenyl cation (m/z ~199) .
Physical Properties & UV-Vis
-
N-Tosyl: White solids. UV
~225 nm (Benzene-like). Hard to see on TLC without staining. -
N-DNBS: Yellow/Orange crystalline solids . UV
~340–360 nm (Nitro-aromatic). Visible to the naked eye during column chromatography.
Part 3: Experimental Protocol
Synthesis and Characterization Workflow
Note: Aziridines are toxic alkylating agents. Work in a fume hood.
Reagents:
-
Substrate: 2-Phenylaziridine (or substituted analog).
-
Reagent: 2,4-Dinitrobenzenesulfenyl chloride (DNBSC).
-
Base: Triethylamine (Et
N) – acts as an HCl scavenger. -
Solvent: Dichloromethane (CH
Cl ), anhydrous.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-phenylaziridine (1.0 equiv) in anhydrous CH
Cl (0.2 M concentration) in a round-bottom flask under Nitrogen atmosphere. -
Base Addition: Add Et
N (1.2 equiv) and cool the solution to 0°C in an ice bath. -
Derivatization: Dropwise add a solution of 2,4-dinitrobenzenesulfenyl chloride (1.1 equiv) in CH
Cl . The solution will immediately turn bright yellow/orange. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (the product is a distinct yellow spot).
-
Workup: Dilute with CH
Cl , wash with water (2x) and brine (1x). Dry over Na SO and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography. The product crystallizes as yellow needles.
Part 4: Visualization of Pathways
Diagram 1: Synthesis & Identification Workflow
This diagram illustrates the transformation and the specific spectroscopic handles introduced.
Caption: Synthesis pathway converting unstable aziridines into stable, spectroscopically distinct DNBS derivatives.
Diagram 2: Mass Spectrometry Fragmentation Logic
Understanding the fragmentation allows for confirmation of the S-N connectivity versus ring-opened artifacts.
Caption: Primary MS fragmentation pathways. The S-N cleavage yielding the sulfenyl cation is diagnostic.
Part 5: Reference Data Table
Table 1: Representative NMR Data for N-Substituted Aziridines
Solvent: CDCl
| Proton Assignment | N-Tosyl-2-phenylaziridine [1] | N-(2,4-DNBS)-2-phenylaziridine [2] |
| Aromatic (Ortho/Meta) | 7.85 (d), 7.33 (d) | 8.4–8.6 (m) |
| Aromatic (H-3 DNBS) | N/A | 9.06 (d, J=2.4 Hz) |
| Aziridine CH (Benzylic) | 3.78 (dd) | 3.25 (dd) |
| Aziridine CH | 2.98 (d) | 2.65 (d) |
| Aziridine CH | 2.41 (d) | 2.20 (d) |
| Methyl / Other | 2.44 (s, Tosyl-CH | None |
Note: The DNBS protons are significantly downfield due to the two nitro groups, while the aziridine ring protons are slightly upfield compared to Tosyl due to the lower electron-withdrawing power of Sulfenyl (S) vs Sulfonyl (SO
References
-
Synthesis of N-Tosylaziridines
- Source: Organic Chemistry Portal. "Synthesis of Aziridines by coupling amines and alkenes."
-
URL:[Link]
-
Sulfenylnitrene Characterization & DNBS Derivatives
-
Mass Spectrometry of Sulfonamides/Sulfenamides
- Title: Fragmentation of aromatic sulfonamides in electrospray ioniz
- Source:Rapid Communic
-
URL:[Link]
-
General Aziridine Reactivity
Sources
Safety Operating Guide
2,4-Dinitrobenzenesulfenamide proper disposal procedures
Operational Guide: 2,4-Dinitrobenzenesulfenamide Proper Disposal Procedures
Part 1: Executive Safety Directive
Immediate Action Required: Treat 2,4-Dinitrobenzenesulfenamide (and its related sulfenyl chloride precursors) as a High-Energy, Moisture-Sensitive Reactive Intermediate .
Unlike standard organic waste, this compound possesses two distinct hazard moieties:
-
Dinitro Aromatic Ring: Susceptible to shock sensitivity and explosive decomposition, particularly in the presence of strong bases or reducing agents.[1]
-
Sulfenamide Linkage (-S-N-): Thermally unstable and prone to hydrolysis, releasing toxic fumes (NOx, SOx) upon decomposition.
CRITICAL PROHIBITION: NEVER mix this compound with Ketones (Acetone) in the presence of Bases (Hydroxide/Amine) . This triggers the Janovsky Reaction , forming unstable Meisenheimer complexes that can detonate spontaneously.
Part 2: Hazard Characterization & Causality
To dispose of this chemical safely, you must understand the why behind the protocol.
Energetic Instability (The Nitro Group)
Polynitro aromatics are oxidizing in nature. The presence of two nitro groups (
-
Risk: If allowed to dry out completely and subjected to friction or shock, it may deflagrate.
-
Disposal Implication: Waste must never be allowed to sublime or dry into a fine dust in ungrounded containers.
Chemical Reactivity (The Sulfenamide Bond)
Sulfenamides are often synthesized from 2,4-dinitrobenzenesulfenyl chloride. They are "masked" sulfenylating agents.
-
Risk: In acidic media, they hydrolyze to form sulfenic acids, which disproportionate into disulfides and thiosulfinates.
-
Disposal Implication: Waste streams must be kept neutral. Acidic waste streams can generate heat and pressure evolution.
Part 3: Compatibility & Segregation Matrix
Use this table to determine where to place the waste.
| Chemical Class | Compatibility Status | Mechanistic Reason |
| Acetone / Ketones | FORBIDDEN | Risk of Janovsky reaction (explosive complex formation) in basic conditions. |
| Strong Bases (NaOH, KOH) | FORBIDDEN | Forms shock-sensitive salts (Meisenheimer complexes). |
| Reducing Agents (Hydrides) | FORBIDDEN | Vigorous exothermic redox reaction; potential detonation. |
| Water / Moisture | CAUTION | Promotes hydrolysis; may release SOx/NOx fumes. |
| Chlorinated Solvents | COMPATIBLE | DCM or Chloroform are standard vehicles for solution-phase disposal. |
| Combustible Organics | COMPATIBLE | Suitable for incineration waste streams (if no ketones/bases present). |
Part 4: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
Objective: Secure the solid for off-site high-temperature incineration.
-
PPE Requirement: Nitrile gloves (double gloved), safety goggles, lab coat, and face shield (due to potential deflagration risk).
-
Wetting (Desensitization):
-
Do not dispose of as dry powder if possible.
-
Add a small amount of an inert solvent (e.g., Dichloromethane or Toluene) to the solid to wet it down. This reduces shock sensitivity and prevents dust formation.
-
-
Primary Containment:
-
Transfer the wetted solid into a wide-mouth high-density polyethylene (HDPE) jar.
-
Do not use metal spatulas (spark risk). Use a Teflon or conductive plastic scoop.
-
-
Labeling:
-
Label clearly: "Hazardous Waste - Solid - Toxic - Reactive - 2,4-Dinitrobenzenesulfenamide."
-
Add Warning: "DO NOT MIX WITH BASES OR ACETONE."
-
-
Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag, then into a secondary transport bin.
Scenario B: Solution Waste (Mother Liquors)
Objective: Prevent precipitation and accidental reaction in the waste drum.
-
Solvent Check: Verify the solvent is NOT acetone or a ketone. If it is, precipitate the solid immediately by adding water, filter, and handle as Solid Waste (Scenario A).
-
Segregation:
-
Pour into a waste container designated for "Halogenated/Non-Halogenated Organics - HIGH HAZARD."
-
Ensure this container does not contain basic waste (amines, caustic solutions).
-
-
Stabilization:
-
If the solution is acidic (from synthesis), neutralize carefully with Sodium Bicarbonate (
) before adding to the waste drum to prevent heat evolution.
-
Part 5: Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for segregating 2,4-Dinitrobenzenesulfenamide waste.
Figure 1: Decision tree for the safe segregation and disposal of dinitro-sulfenamide waste streams.
Part 6: Emergency Contingencies
Spill Management:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear full-face respirator if dust is present.
-
Neutralization:
-
Do NOT use paper towels (fire risk with dry nitro compounds).
-
Cover the spill with a wet absorbent (vermiculite or sand dampened with water).
-
-
Cleanup: Scoop carefully (no metal tools) into a waste container. Wipe surface with a weak detergent solution.
Medical Exposure:
-
Skin Contact: Wash immediately with soap and water.[2][3] Dinitro compounds are readily absorbed through skin and can cause methemoglobinemia (cyanosis).
-
Inhalation: Move to fresh air. Seek immediate medical attention if breathing is difficult.
Part 7: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[4] 2,4-Dinitrobenzenesulfonamide (Related Compound Safety Data). National Library of Medicine. Retrieved February 9, 2026. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: 2,4-dinitrobenzene-1-sulfonamide. [Link][4]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Technical Guide: Safe Handling & PPE for 2,4-Dinitrobenzenesulfenamide
[1]
Part 1: Executive Safety Directive (The "Why")
As researchers, we often treat derivatizing agents as mere tools.[1] However, 2,4-Dinitrobenzenesulfenamide (DNBSA) requires a higher tier of vigilance than standard organic reagents.[1] Its structure contains two nitro groups on an aromatic ring linked to a sulfur-nitrogen bond.[1]
The Causality of Hazard:
-
Energetic Instability: The 2,4-dinitro moiety is electronically similar to picric acid or TNT precursors.[1] While the sulfenamide linkage provides some stability, this compound retains shock and friction sensitivity .[1] It is a flammable solid that can decompose violently if heated under confinement.[1]
-
Sensitization & Toxicity: Sulfenamides can hydrolyze to release sulfenic acids and amines.[1] Combined with the nitro-aromatic core, this creates a compound that is a potent skin sensitizer and systemic toxin via transdermal absorption.[1]
-
Static Risk: In its crystalline powder form, DNBSA is prone to triboelectric charging (static).[1] A static discharge during weighing can disperse toxic dust or, in rare cases, initiate decomposition.[1]
Core Rule: Treat this compound not just as a toxic solid, but as a temperature-sensitive energetic material .
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab coats and latex gloves are insufficient .[1] The following matrix is based on permeation kinetics and physical hazard mitigation.
PPE Selection Table
| Component | Recommendation | Technical Justification |
| Hand Protection (Primary) | Double-Glove System Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5 mil) or Laminate | Permeation Defense: Nitro-aromatics diffuse rapidly through latex.[1] Double nitrile increases breakthrough time to >480 mins for solid handling.[1] If dissolved in DCM or Acetone , use Silver Shield/Laminate gloves immediately.[1] |
| Respiratory | P100 / N95 (if outside hood) Mandatory: Fume Hood Use | Dust Control: The primary risk is inhalation of micro-particulates during weighing.[1] Engineering controls (Hood) are primary; respirators are secondary failsafes.[1] |
| Eye/Face | Chemical Goggles (Indirect Vent) | Vapor/Dust Seal: Safety glasses allow dust entry from the side.[1] Goggles prevent ocular absorption of the nitro-compound.[1] |
| Body | Flame-Resistant (FR) Lab Coat with tight cuffs | Flash Protection: Due to the flammable/energetic nature of the dinitro group, standard poly-blend coats can melt into skin during a flash fire.[1] |
Part 3: Operational Protocols (Step-by-Step)
Workflow 1: Safe Weighing & Transfer
Goal: Mitigate static discharge and inhalation exposure.
-
Engineering Setup:
-
Static Neutralization (Critical):
-
The "Drop-Wise" Solubilization:
Workflow 2: Reaction Monitoring
Context: DNBSA is often used to derivatize thiols or protect amines.
-
Solvent Choice: Avoid strong bases (NaOH/KOH) in high concentration during the initial dissolution, as this can hydrolyze the sulfenamide prematurely or form shock-sensitive salts (Meisenheimer complexes) with the aromatic ring [1].[1]
-
Quenching: When quenching reactions containing DNBSA, use mild acidic buffers rather than strong caustic solutions to prevent runaway hydrolysis.[1]
Part 4: Visualization of Safety Logic
The following diagrams illustrate the decision-making process for handling and disposal.
Figure 1: Operational Safety Logic
Caption: Decision tree for PPE and Engineering Controls based on the physical state of the reagent.
[1]
Figure 2: Waste Disposal Segregation
Caption: Segregation logic to prevent incompatibility explosions in waste streams.
[1]
Part 5: Emergency & Disposal Logistics
Spill Management
-
Dry Spill: Do NOT use a brush (friction hazard).[1] Use a wet wipe or damp paper towel to gently cover and lift the powder.[1] This desensitizes the material via wetting [2].[1][2]
-
Decontamination: Clean surfaces with a mild surfactant (soap/water).[1] Avoid acetone, as it increases skin permeation if you touch the surface later.[1]
Waste Disposal
-
Classification: RCRA Hazardous Waste (P-List or Characteristic Reactivity depending on jurisdiction, treat as D003 Reactivity due to dinitro group).[1]
-
Segregation:
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2,4-Dinitrobenzenesulfenyl chloride (Precursor Analog).[1]Link (Note: Used as primary reference for dinitro-aromatic handling protocols).[1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
-
PrepChem. (n.d.).[1] Synthesis of 2,4-dinitrobenzenesulfenamide.[1][3]Link
-
Cameo Chemicals. (2023).[1] Dinitrobenzene Derivatives - Reactive Group Data.[1] NOAA.[1] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
